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  • Product: 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
  • CAS: 188979-07-9

Core Science & Biosynthesis

Foundational

piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride physical properties

This technical guide provides an in-depth analysis of Piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride , a critical secondary amine intermediate used in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride , a critical secondary amine intermediate used in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists, 5-HT1F agonists) and enzyme inhibitors (e.g., Tankyrase, 20-HETE).

Executive Summary

Piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride (CAS 35090-95-0 for free base) is a bicyclic building block characterized by a piperidine ring coupled to a pyrrolidine moiety via a carbonyl linker. This amide bond is metabolically stable, making the compound a preferred scaffold for introducing polarity and hydrogen-bond accepting capabilities into drug candidates without significantly increasing lipophilicity.

As a hydrochloride salt, the compound exists as a stable, crystalline solid with high water solubility, facilitating its use in aqueous reaction media and biological assays. Its primary utility lies in its dual functionality: the secondary amine on the piperidine ring serves as a nucleophilic handle for further derivatization (alkylation, acylation, sulfonylation), while the pyrrolidine-amide motif acts as a rigid steric spacer.

Chemical Identity & Structural Analysis[1][2][3]

ParameterDetail
IUPAC Name Piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride
Common Synonyms 4-(Pyrrolidin-1-ylcarbonyl)piperidine HCl; 4-(1-Pyrrolidinylcarbonyl)piperidine hydrochloride
CAS Number 35090-95-0 (Free Base); Specific salt CAS may vary by vendor
Molecular Formula C₁₀H₁₈N₂O[1][2][3][4][5] · HCl
Molecular Weight 218.72 g/mol (Salt); 182.26 g/mol (Free Base)
SMILES C1CCN(CC1)C(=O)N2CCCC2.Cl
Structural Features 4-Substituted Piperidine: Provides a modifiable secondary amine.Tertiary Amide: Links the two rings; restricted rotation creates a defined 3D vector.Pyrrolidine Ring: Lipophilic cap that improves blood-brain barrier (BBB) penetration in CNS drugs.

Physicochemical Profile

The physical properties of the hydrochloride salt differ significantly from the free base. The salt form is engineered for stability and handling, whereas the free base is often an oil or low-melting solid.

Physical Constants

Note: Values marked with () are predicted or inferred from analogous piperidine-4-carboxamide salts due to the proprietary nature of specific batch data.*

PropertyHydrochloride Salt (Target)Free Base (Reference)
Physical State White to off-white crystalline solidViscous oil or low-melting solid
Melting Point 200–240°C (Decomposition) *N/A (Liquid/Semi-solid at RT)
Solubility (Water) High (>50 mg/mL)Moderate to Low
Solubility (DMSO) High (>100 mg/mL)High
Solubility (Ether/Hexane) InsolubleSoluble
pKa (Piperidine NH) ~9.35 (Strongly basic)~9.35
LogP -0.5 to 0.2 (Hydrophilic)~0.2 (Lipophilic)
Hygroscopicity Moderate (Requires desiccation)Low
Solution State Behavior

In aqueous solution, the piperidine nitrogen is protonated (


), rendering the molecule cationic. This charge is crucial for:
  • Solubility: The ionic solvation shell stabilizes the molecule in water.

  • Reactivity: To participate in nucleophilic attacks (e.g., S_N2 reactions), the salt must be neutralized in situ using a tertiary base (e.g., DIPEA, TEA) to liberate the free amine.

Synthesis & Manufacturing Protocol

The synthesis of piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride follows a high-fidelity "Protection-Coupling-Deprotection" strategy. This route minimizes side reactions and ensures high purity.

Synthetic Route Logic
  • Protection: The reactive piperidine nitrogen is masked with a tert-butoxycarbonyl (Boc) group to prevent self-polymerization.

  • Activation & Coupling: The carboxylic acid is activated (using EDC/HOBt or HATU) and coupled with pyrrolidine.

  • Deprotection & Salt Formation: The Boc group is cleaved under acidic conditions (HCl/Dioxane), simultaneously precipitating the target hydrochloride salt.

Step-by-Step Protocol

Step 1: Amide Coupling

  • Reagents: N-Boc-piperidine-4-carboxylic acid (1.0 eq), Pyrrolidine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (Solvent).

  • Procedure: Dissolve acid in DCM. Add coupling agents and base. Stir for 30 min at 0°C. Add pyrrolidine. Stir at RT for 12h.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry organic layer and concentrate to yield the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

  • Reagents: Boc-intermediate, 4M HCl in Dioxane (5-10 eq).

  • Procedure: Dissolve intermediate in minimal dioxane or MeOH. Add 4M HCl/Dioxane dropwise at 0°C. Stir at RT for 2-4h. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate. Wash with diethyl ether to remove organic impurities. Dry under vacuum.

Process Flow Diagram (DOT)

SynthesisWorkflow Start N-Boc-Piperidine-4-COOH Coupling Amide Coupling (EDC/HOBt + Pyrrolidine) Start->Coupling Activation Intermediate Boc-Protected Amide (Intermediate) Coupling->Intermediate C-N Bond Formation Deprotection Acidic Cleavage (4M HCl in Dioxane) Intermediate->Deprotection Boc Removal Product Target HCl Salt (Precipitate) Deprotection->Product Salt Formation

Caption: Figure 1: Linear synthesis workflow from Boc-protected precursor to hydrochloride salt.

Analytical Characterization

Validating the identity of the salt requires specific spectroscopic markers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 8.5–9.5 ppm (br s, 1H/2H): Ammonium protons (NH₂⁺), characteristic of the HCl salt.

    • δ 3.2–3.5 ppm (m): Methylene protons of the pyrrolidine ring adjacent to the nitrogen.

    • δ 2.8–3.0 ppm (m): Methylene protons of the piperidine ring adjacent to the nitrogen (deshielded by positive charge).

    • δ 2.6–2.7 ppm (m): Methine proton at the C4 position of piperidine.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M+H]⁺: m/z ~183.15 (corresponding to the free base cation).

  • Fragmentation: Loss of the pyrrolidine ring or carbonyl fragment may be observed at higher collision energies.

Quality Control Logic

To ensure the material is suitable for biological screening, a rigorous QC workflow is required.

QC_Workflow cluster_purity Purity Check cluster_identity Identity Verification Sample Raw Product (HCl Salt) HPLC HPLC (UV 210/254 nm) Target > 95% Sample->HPLC LCMS LC-MS Confirm m/z 183.15 Sample->LCMS NMR 1H NMR (DMSO-d6) Check Salt Stoichiometry HPLC->NMR Pass Reject Reprocess / Recrystallize HPLC->Reject Fail LCMS->NMR Pass Chloride AgNO3 Test Confirm Chloride Ion NMR->Chloride Release Batch Release Chloride->Release Pass

Caption: Figure 2: Quality control decision tree ensuring chemical purity and salt stoichiometry.

Handling, Stability & Safety

Storage Conditions
  • Hygroscopicity: Hydrochloride salts of secondary amines are often hygroscopic.

  • Protocol: Store in tightly sealed vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C . Use a desiccator for long-term storage.

  • Shelf Life: >2 years if protected from moisture.

Safety (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1520212, Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]

  • Google Patents. (2023). WO2023185821A1 - 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof.[6] Retrieved from

  • Google Patents. (2013). WO2013182546A1 - Pyrazolopyrimidone and pyrazolopyridone inhibitors of tankyrase.

Sources

Exploratory

An In-Depth Technical Guide to 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride, a heterocyclic molecule of significant interest to the pharmaceutical and drug discovery sectors. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride, a heterocyclic molecule of significant interest to the pharmaceutical and drug discovery sectors. The document details the compound's core chemical characteristics, including its structure and physicochemical properties. A thorough, field-proven protocol for its synthesis via amide coupling is presented, accompanied by a logical retrosynthetic analysis. Furthermore, this guide outlines robust analytical methodologies for structural confirmation and purity assessment, including NMR, MS, and advanced chromatographic techniques. The guide concludes with a discussion of the molecule's relevance as a structural motif and building block in medicinal chemistry, alongside essential safety and handling information for laboratory professionals. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Section 1: Introduction and Nomenclature

4-(pyrrolidine-1-carbonyl)piperidine hydrochloride is a synthetic organic compound featuring two key saturated heterocyclic scaffolds: a piperidine ring and a pyrrolidine ring. These two moieties are linked by a robust amide functional group. The piperidine nitrogen is protonated to form the hydrochloride salt, a common strategy in medicinal chemistry to improve crystallinity, stability, and aqueous solubility.

The constituent piperidine and pyrrolidine rings are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1] Their presence suggests potential utility for this compound as a versatile building block or intermediate in the synthesis of new chemical entities (NCEs) for various therapeutic targets.[2] This guide aims to consolidate the known and predicted technical characteristics of this compound to facilitate its application in research and development.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochlorideN/A
CAS Number 35090-95-0[3]
Molecular Formula C₁₀H₁₉ClN₂O[3]
Molecular Weight 218.72 g/mol [3]
Synonyms 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride[3]
Chemical Structure

The structure consists of a central piperidine ring substituted at the C4 position with a carbonyl group. The nitrogen atom of a pyrrolidine ring acts as the nucleophile to form the amide bond with this carbonyl carbon. The hydrochloride salt is formed at the more basic piperidine nitrogen.

Figure 1: Chemical Structure of 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride.

Section 2: Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, key properties can be calculated or inferred from its structure and available data from chemical suppliers.

Table 2: Physicochemical Data Summary

PropertyValue/DescriptionNotes
Appearance White to off-white solidTypical appearance for hydrochloride salts of organic amines.
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol.The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base.
Melting Point Not reported in public literature.Expected to be a crystalline solid with a relatively high melting point, characteristic of ionic salts. Empirical determination is required.
pKa Not reported.The pKa of the piperidinium ion is anticipated to be in the range of 9-11, similar to other secondary ammonium salts.

Section 3: Synthesis and Purification

The synthesis of 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride is most logically achieved through a standard amide coupling reaction. This approach is widely used in medicinal chemistry for its reliability and high yields.

Retrosynthetic Analysis

The primary disconnection strategy targets the amide C-N bond. This retrosynthetic step yields two commercially available or readily synthesized starting materials: a piperidine-4-carboxylic acid derivative (acting as the electrophile precursor) and pyrrolidine (acting as the nucleophile). The carboxylic acid must be activated to facilitate the reaction. A common and effective activation method is conversion to an acyl chloride.

Proposed Synthetic Protocol: Acyl Chloride Route

This protocol describes a robust, two-step synthesis starting from piperidine-4-carboxylic acid.

Step 1: Synthesis of piperidine-4-carbonyl chloride hydrochloride

  • Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acyl chlorides. It produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying the workup. The reaction is performed neat or in an inert solvent like dichloromethane (DCM).

  • Procedure: a. To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add piperidine-4-carboxylic acid (1.0 eq). b. Cautiously add an excess of thionyl chloride (SOCl₂, ~3.0 eq) at 0 °C. c. Allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours until gas evolution ceases and the solution becomes clear. d. Cool the mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude piperidine-4-carbonyl chloride hydrochloride is typically a solid and can be used in the next step without further purification.

Step 2: Amide coupling with Pyrrolidine and Salt Formation

  • Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with pyrrolidine. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction and to deprotonate the pyrrolidine if it is used as a salt. The final step involves treating the free base product with HCl to precipitate the desired hydrochloride salt.

  • Procedure: a. Dissolve the crude piperidine-4-carbonyl chloride hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere (e.g., Nitrogen). b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and TEA (2.2 eq) in the same anhydrous solvent. d. Add the pyrrolidine/TEA solution dropwise to the cooled acyl chloride solution with vigorous stirring. e. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours (monitor by TLC or LC-MS). f. Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, piperidin-4-yl(pyrrolidin-1-yl)methanone. h. Purify the crude product via flash column chromatography if necessary. i. Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2M) dropwise until precipitation is complete. j. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride.[4]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling & Salt Formation start Piperidine-4- carboxylic acid reagent1 SOCl₂ Reflux start->reagent1 product1 Piperidine-4-carbonyl chloride hydrochloride reagent1->product1 reagent2 Pyrrolidine, TEA DCM, 0°C to RT product1->reagent2 product2 Free Base Product (in solution) reagent2->product2 reagent3 1. Aqueous Workup 2. Purification product2->reagent3 product3 Purified Free Base reagent3->product3 reagent4 HCl in Ether product3->reagent4 final_product 4-(pyrrolidine-1-carbonyl) piperidine hydrochloride reagent4->final_product

Figure 2: General workflow for the synthesis of 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride, both ¹H and ¹³C NMR spectra are required.

  • ¹H NMR: The spectrum is expected to be complex due to the overlapping signals of the aliphatic protons on both the piperidine and pyrrolidine rings. Key expected signals include:

    • Broad signals for the N-H protons of the piperidinium ion.

    • Distinct multiplets for the protons alpha to the nitrogens and the carbonyl group.

    • A series of multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the remaining CH₂ groups of both rings.

    • Detailed 2D NMR experiments like COSY and HSQC would be necessary for complete signal assignment.[5]

  • ¹³C NMR: The spectrum should be cleaner, with distinct signals for each carbon environment.

    • A key signal in the downfield region (~170-175 ppm) corresponding to the amide C =O.

    • Signals for carbons adjacent to the nitrogen atoms (~40-60 ppm).

    • Signals for the remaining aliphatic carbons (~20-30 ppm).

    • The number of signals will confirm the symmetry of the molecule.[6]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this compound. In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺), where M is the mass of piperidin-4-yl(pyrrolidin-1-yl)methanone. This allows for confirmation of the molecular weight.

  • Expected [M+H]⁺: 183.15 (for C₁₀H₁₉N₂O⁺)

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. Due to the lack of a strong UV chromophore in the molecule, conventional UV detection may lack sensitivity.

  • Recommended Method: Reversed-phase HPLC coupled with a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is the preferred method.

  • Protocol Outline:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: CAD or ELSD.

    • Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.

Section 5: Relevance in Drug Discovery and Medicinal Chemistry

The structural components of 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride make it a valuable entity in the field of medicinal chemistry.

  • Piperidine Scaffold: The piperidine ring is a "privileged scaffold" found in numerous FDA-approved drugs. It serves as a versatile framework for orienting functional groups in three-dimensional space to optimize interactions with biological targets. Piperidin-4-one derivatives, closely related to the core of this molecule, have shown a wide range of pharmacological activities, including anticancer and anti-HIV properties.[7]

  • Pyrrolidine Scaffold: This five-membered ring is another cornerstone of medicinal chemistry, present in drugs targeting a wide range of diseases. Its conformational flexibility and ability to participate in hydrogen bonding make it a favorable component for ligand design.

  • Amide Linker: The amide bond provides a rigid, planar linker between the two heterocyclic rings. It is metabolically stable and can act as both a hydrogen bond donor (N-H, upon protonation or in certain conformations) and acceptor (C=O), which is crucial for molecular recognition at a receptor binding site.

Given these features, this compound can be used as:

  • A Core Intermediate: It can be further functionalized, for example, at the piperidine nitrogen, to generate libraries of compounds for screening against various biological targets.[8]

  • A Fragment for Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key pharmacophoric features make it an attractive starting point for FBDD campaigns.

  • A Scaffold for CNS-Active Agents: Both piperidine and pyrrolidine are common in drugs that target the central nervous system, as they can be modified to achieve properties, such as the ability to cross the blood-brain barrier.[2]

Section 6: Safety and Handling

While a specific safety data sheet (SDS) for 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride is not universally available, hazard information can be extrapolated from structurally similar compounds like 4-(1-Pyrrolidinyl)piperidine and other piperidine derivatives.[9][10]

  • GHS Hazard Statements (Predicted):

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

    • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Section 7: Conclusion

4-(pyrrolidine-1-carbonyl)piperidine hydrochloride is a well-defined chemical entity with significant potential for application in synthetic and medicinal chemistry. Its structure, built from privileged heterocyclic scaffolds, makes it an attractive building block for the development of novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound with high purity and confidence. Adherence to appropriate safety protocols is essential when handling this and related chemical structures in a laboratory setting.

Section 8: References

  • PubChem. (n.d.). 4-(Piperidine-1-carbonyl)piperidine hydrochloride. Retrieved from [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2010). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 966(1-3), 1-7. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. Retrieved from

  • ResearchGate. (2011). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. Retrieved from [Link]

  • PubMed. (2011). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

Sources

Foundational

Technical Guide: Therapeutic Potential of the 4-Piperidinyl(1-pyrrolidinyl)methanone Scaffold

Executive Summary Compound Identity: 4-Piperidinyl(1-pyrrolidinyl)methanone HCl CAS: 188979-07-9 Role: Privileged Pharmacophore & Keystone Intermediate 4-Piperidinyl(1-pyrrolidinyl)methanone HCl is a secondary amine buil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-Piperidinyl(1-pyrrolidinyl)methanone HCl CAS: 188979-07-9 Role: Privileged Pharmacophore & Keystone Intermediate

4-Piperidinyl(1-pyrrolidinyl)methanone HCl is a secondary amine building block that serves as a critical pharmacophore module in modern medicinal chemistry. It is not a monotherapy itself but functions as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets when suitably derivatized.

Its therapeutic value lies in its ability to target G-Protein Coupled Receptors (GPCRs) , specifically the Histamine H3 receptor , and Nuclear Receptors like PPAR


 . The molecule features a semi-rigid amide linker connecting a basic piperidine ring (ionic anchor) to a lipophilic pyrrolidine ring (hydrophobic filler), making it an ideal template for Fragment-Based Drug Discovery (FBDD).

Part 1: Molecular Pharmacology & Structural Logic

The Pharmacophore Architecture

The therapeutic utility of this compound stems from three distinct structural features that mimic endogenous ligands:

  • The Ionic Anchor (Piperidine Nitrogen): In its physiological state (pH 7.4), the secondary amine is protonated. This positive charge allows for a critical salt-bridge interaction with conserved aspartate residues (e.g., Asp

    
    ) found in the transmembrane helices of aminergic GPCRs.
    
  • The Rigid Linker (Methanone/Amide): The carbonyl group restricts conformational freedom, locking the two rings into a specific orientation that reduces the entropic cost of binding.

  • The Hydrophobic Cap (Pyrrolidine): This saturated ring fits into small, lipophilic pockets (sub-pockets) within receptor active sites, often enhancing selectivity over homologous receptors (e.g., H3 vs. H4).

Primary Therapeutic Targets
A. Peroxisome Proliferator-Activated Receptor Delta (PPAR

)[1][2]
  • Therapeutic Area: Metabolic Syndrome, Atherosclerosis, Inflammation.[1][2]

  • Mechanism: Derivatives of this scaffold act as potent agonists. The pyrrolidine moiety occupies a specific hydrophobic pocket in the PPAR

    
     Ligand Binding Domain (LBD), stabilizing Helix 12 and promoting the recruitment of co-activators.
    
  • Key Insight: Research indicates that introducing the pyrrolidine-carbonyl group at the 4-position of a piperidine core significantly enhances subtype selectivity for PPAR

    
     over PPAR
    
    
    
    and PPAR
    
    
    , achieving EC
    
    
    values as low as 3.6 nM [1].
  • Physiological Outcome: Activation leads to the transcription of genes involved in fatty acid oxidation (e.g., CPT1, PDK4), reducing serum lipids and suppressing atherosclerotic plaque formation.

B. Histamine H3 Receptor (H3R)[3][4][5][6][7]
  • Therapeutic Area: Cognitive Disorders (Alzheimer's, ADHD), Narcolepsy, Neuropathic Pain.

  • Mechanism: The scaffold serves as a "non-imidazole" H3 antagonist/inverse agonist. By blocking constitutive H3R activity, it disinhibits the release of neurotransmitters like acetylcholine, dopamine, and histamine in the prefrontal cortex.

  • Structural Logic: The piperidine nitrogen binds to Asp114 (TM3), while the pyrrolidine-amide extension reaches into the extracellular loop region, providing high affinity (K

    
     often < 10 nM for optimized derivatives) [2].
    
C. 20-HETE Synthase (CYP4A11 / CYP4F2)[8]
  • Therapeutic Area: Hypertension, Stroke.[8]

  • Mechanism: The scaffold is used to construct inhibitors of the CYP450 enzymes responsible for producing 20-HETE, a potent vasoconstrictor. Inhibition restores vasodilation and lowers blood pressure [3].

Part 2: Visualization of Signaling Pathways

Diagram 1: PPAR Activation Pathway

This diagram illustrates how the scaffold-derived agonist triggers the metabolic shift toward fatty acid oxidation.

PPAR_Pathway Ligand Scaffold-Derived Agonist PPARd PPARδ Receptor (Nucleus) Ligand->PPARd Binds LBD Complex Heterodimer Complex (PPARδ-RXR) PPARd->Complex Dimerizes w/ RXR RXR (Retinoid X Receptor) RXR->Complex CoAct Co-Activator Recruitment Complex->CoAct Stabilizes Helix 12 Inflammation Suppression of Inflammation (MCP-1) Complex->Inflammation Transrepression DNA PPRE (DNA Response Element) CoAct->DNA Binds Promoter CPT1 CPT1 Gene (Fatty Acid Entry) DNA->CPT1 Transcription PDK4 PDK4 Gene (Glucose Sparing) DNA->PDK4 Transcription Oxidation Fatty Acid Oxidation CPT1->Oxidation Metabolic Shift PDK4->Oxidation

Caption: Mechanism of Action for PPAR


 agonists derived from the 4-Piperidinyl(1-pyrrolidinyl)methanone scaffold.

Part 3: Experimental Protocols

Protocol 1: Scaffold Derivatization (Amide Coupling)

To utilize this intermediate for library generation.

Objective: Couple the secondary amine of 4-Piperidinyl(1-pyrrolidinyl)methanone to a carboxylic acid "head group" (e.g., an aryl acid for H3R targeting).

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in dry DMF under Argon.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 4-Piperidinyl(1-pyrrolidinyl)methanone HCl (1.0 eq).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Look for M+1 of product).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
    , water, and brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol 2: PPAR GAL4-Luciferase Transactivation Assay

To validate the biological activity of synthesized derivatives.

Objective: Measure the functional potency (EC


) of the ligand.
  • Cell Culture: Seed HEK293T cells in 96-well plates (20,000 cells/well) in DMEM + 10% FBS.

  • Transfection: After 24h, transiently co-transfect using Lipofectamine:

    • Plasmid A: GAL4-hPPAR

      
      -LBD (Ligand Binding Domain fused to GAL4 DNA binding domain).
      
    • Plasmid B: UAS-Luciferase (Reporter gene driven by GAL4 binding site).

    • Plasmid C: Renilla Luciferase (Internal control for transfection efficiency).

  • Treatment: 24h post-transfection, replace media with serum-free media containing the test compound (concentration range: 0.1 nM to 10

    
    M). Include GW501516  as a positive control.
    
  • Incubation: Incubate for 18–24 hours.

  • Readout: Lyse cells and measure luminescence using a Dual-Luciferase Assay System.

  • Analysis: Normalize Firefly/Renilla ratios. Fit data to a sigmoidal dose-response curve to calculate EC

    
    .
    

References

  • Design, Synthesis, and Anti-Inflammatory Evalu

    
     Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. 
    Source: Journal of Medicinal Chemistry (2023).[1][9]
    URL:[Link]
    
  • Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2010).[3] URL:[Link]

  • 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof (20-HETE Inhibition).
  • Synthesis of 4-(1-pyrrolidinyl) piperidine derivatives as anti-bacterial and anti-fungal agents. Source: World Journal of Pharmaceutical Research (2014). URL:[Link][10]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride

Abstract & Utility This application note details a robust, scalable protocol for the synthesis of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (also known as 4-(pyrrolidine-1-carbonyl)piperidine HCl). This compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (also known as 4-(pyrrolidine-1-carbonyl)piperidine HCl). This compound is a critical pharmacophore scaffold, frequently utilized in the development of Histamine H3 receptor antagonists, chemokine modulators, and various GPCR-targeting ligands.

The protocol employs a two-step strategy:

  • Amide Coupling: Selective coupling of N-Boc-isonipecotic acid with pyrrolidine using EDC/HOBt activation to ensure high yield and minimize side reactions.

  • Chemoselective Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using anhydrous HCl in dioxane to directly precipitate the hydrochloride salt, avoiding difficult aqueous extractions of the polar final product.

Retrosynthetic Analysis

The synthesis is designed around the protection of the secondary amine on the piperidine ring. Direct reaction of isonipecotic acid is not feasible due to competing self-polymerization.

Retrosynthesis Target Target Molecule 4-Piperidinyl(1-pyrrolidinyl)methanone HCl Intermediate Intermediate N-Boc-4-(pyrrolidine-1-carbonyl)piperidine Intermediate->Target HCl Deprotection (Cleavage of Carbamate) SM1 Starting Material 1 N-Boc-Isonipecotic Acid SM1->Intermediate Amide Coupling (EDC/HOBt) SM2 Starting Material 2 Pyrrolidine SM2->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide bond followed by salt formation.

Materials & Reagents

ReagentCAS No.[1][2]Equiv.[3]Role
N-Boc-Isonipecotic acid 84358-13-41.0Electrophile (Protected Scaffold)
Pyrrolidine 123-75-11.1Nucleophile
EDC·HCl 25952-53-81.2Coupling Agent (Carbodiimide)
HOBt (anhydrous) 2592-95-21.2Racemization Suppressor / Catalyst
DIPEA (Hünig's Base) 7087-68-52.5Base (Proton Scavenger)
Dichloromethane (DCM) 75-09-2SolventReaction Medium
4M HCl in Dioxane N/AExcessDeprotection Agent

Experimental Protocol

Phase 1: Amide Coupling (Formation of N-Boc Intermediate)

Objective: Synthesize tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate.

Rationale: We utilize EDC·HCl and HOBt . While acid chlorides (via thionyl chloride) are cheaper, they generate HCl gas which can prematurely deprotect the Boc group. EDC provides a milder, pH-controlled activation that ensures the integrity of the protecting group [1].

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-isonipecotic acid (10.0 mmol, 2.29 g) in anhydrous DCM (50 mL).

  • Activation: Cool the solution to 0°C (ice bath). Add HOBt (12.0 mmol, 1.62 g) and EDC·HCl (12.0 mmol, 2.30 g). Stir for 15 minutes.

    • Observation: The solution may become slightly cloudy as the active ester forms.

  • Nucleophilic Attack: Add DIPEA (25.0 mmol, 4.35 mL) followed by the dropwise addition of Pyrrolidine (11.0 mmol, 0.91 mL).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.

    • Monitoring: Check reaction progress via TLC (5% MeOH in DCM). The acidic starting material (

      
      ) should disappear, replaced by the amide (
      
      
      
      ).
  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid (2 x 30 mL) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid and HOBt byproduct.

      • Brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The intermediate is typically obtained as a viscous, colorless to pale yellow oil. Yield is generally >90%.[4]

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group to yield 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride.

Rationale: Using HCl in Dioxane is superior to TFA for this application.[5] TFA deprotection yields a trifluoroacetate salt, which is often hygroscopic and difficult to handle. HCl/Dioxane allows the product to precipitate directly as the HCl salt, simplifying isolation [2].

Procedure:

  • Dissolution: Dissolve the oily intermediate from Phase 1 (approx. 2.5 g) in a minimal amount of anhydrous DCM (5 mL) or Dioxane (5 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL, ~4-5 equivalents) dropwise at room temperature.

    • Safety Note: Perform in a fume hood; HCl gas may evolve.

  • Precipitation: Stir at room temperature for 2–4 hours. A white precipitate should begin to form within 30 minutes.

  • Isolation:

    • Dilute the suspension with diethyl ether (30 mL) to complete precipitation.

    • Filter the solid using a sintered glass funnel (porosity 3 or 4).

    • Wash the filter cake with diethyl ether (2 x 20 mL) to remove residual dioxane and Boc byproducts (tert-butyl chloride/isobutylene).

  • Drying: Dry the solid under high vacuum for 6 hours to remove trace solvents.

Workflow Start Crude Intermediate (Oil) Acid Add 4M HCl/Dioxane Start->Acid Stir Stir 2-4h @ RT (Precipitate Forms) Acid->Stir Ether Add Et2O (Maximize Precipitation) Stir->Ether Filter Filtration & Wash Ether->Filter Final Final Product White Solid (HCl Salt) Filter->Final

Figure 2: Workflow for the critical deprotection and isolation phase.

Analytical Validation

The final product must be validated to ensure the complete removal of the Boc group and the integrity of the amide bond.

TechniqueExpected ResultDiagnostic Interpretation
1H NMR (D₂O)

1.6-1.9 (m, 8H), 2.8-3.0 (m, 1H), 3.1 (m, 2H), 3.3-3.5 (m, 6H)
Absence of singlet at

1.45 ppm confirms Boc removal.
LC-MS (ESI+) m/z = 183.15 [M+H]+Matches calculated mass for C₁₀H₁₈N₂O.
Appearance White to off-white crystalline solidColored impurities suggest oxidation of pyrrolidine or residual iodine (if used in alternative routes).
Solubility Soluble in Water, Methanol, DMSOInsoluble in Ether, DCM, Hexanes (confirms salt formation).

Troubleshooting & Critical Control Points

Issue: Product is Hygroscopic (Sticky Solid)
  • Cause: Residual acid or solvent trapped in the crystal lattice.

  • Solution: Triturate the solid with anhydrous acetonitrile or acetone. Stir for 30 minutes and re-filter. Store in a desiccator.

Issue: Incomplete Deprotection
  • Cause: Reaction time too short or HCl concentration dropped due to moisture.

  • Solution: Monitor by TLC. If the non-polar spot (

    
    ) persists, add fresh 4M HCl/Dioxane and stir longer. Ensure the system is sealed from atmospheric moisture.
    
Issue: Low Yield in Phase 1
  • Cause: Hydrolysis of the active ester by moisture in the solvent.

  • Solution: Use anhydrous DCM. Ensure EDC is stored in a desiccator. If pyrrolidine is old, distill it before use to remove oxidized impurities.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852. Link

  • Han, G., Tamaki, K., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[6][7] Journal of Peptide Research, 58(4), 338-341. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter on Carbamate cleavage). Link

Sources

Application

Application Note &amp; Protocol: A Validated Framework for the Antimicrobial Screening of Novel Piperidone Derivatives

Abstract: The escalating threat of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antimicrobial activity. Piperidone derivatives have emerged as a promising class of synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating threat of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antimicrobial activity. Piperidone derivatives have emerged as a promising class of synthetic compounds, with various analogues demonstrating significant antibacterial and antifungal properties.[1][2][3][4][5][6][7][8] This document provides a comprehensive, field-proven experimental framework for the systematic screening and evaluation of piperidone derivatives. We present detailed, step-by-step protocols for determining key antimicrobial metrics, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), followed by an in-depth time-kill kinetics assay. The causality behind experimental choices, the integration of self-validating controls, and adherence to internationally recognized standards are emphasized to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new antimicrobial agents.

Introduction: The Rationale for Screening Piperidone Derivatives

The piperidone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[7] Its synthetic tractability allows for extensive structural modifications, enabling the exploration of a vast chemical space to optimize biological activity. Several studies have highlighted the potential of piperidone derivatives against a broad spectrum of pathogens, including clinically relevant bacteria and fungi.[1][2][3][4][5] For instance, certain 1,5-diarylidene-4-piperidones have shown promising antifungal activity against Cryptococcus neoformans by potentially targeting ergosterol synthesis.[1] The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the piperidone core and any associated aromatic rings, which can affect properties like hydrophobicity and interaction with microbial targets.[1]

Given this promising background, a standardized and rigorous screening protocol is essential to efficiently identify lead candidates from a library of novel piperidone derivatives. This application note outlines a hierarchical screening strategy, beginning with a primary assay to determine the minimum inhibitory concentration, followed by secondary assays to assess bactericidal or fungicidal activity and the dynamics of microbial killing.

Pre-screening Considerations: Setting the Stage for Success

Selection of Microbial Strains

The choice of microbial strains is critical and should be guided by the therapeutic goal. It is recommended to include a panel of clinically relevant, well-characterized strains. A primary screening panel should ideally include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923) and Bacillus subtilis (e.g., ATCC 6633).[2][9]

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922) and Klebsiella pneumoniae.[2][9]

  • Yeast/Fungi: Candida albicans (e.g., ATCC 10231) and Cryptococcus neoformans.[2][3]

For more advanced studies, consider screening against the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.[10][11][12][13]

Preparation of Piperidone Derivative Stock Solutions

The solubility of synthetic compounds can be a significant variable.

  • Solvent Selection: Initially, attempt to dissolve the piperidone derivatives in sterile distilled water or phosphate-buffered saline (PBS). If insoluble, use a minimal amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO).[7] The final concentration of the solvent in the assay should be non-toxic to the test microorganisms (typically ≤1% v/v).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM) to allow for a wide range of serial dilutions.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] The broth microdilution method is a standardized, high-throughput technique for MIC determination.[16][17][18][19]

Principle

This method involves challenging a standardized microbial inoculum with two-fold serial dilutions of the piperidone derivatives in a 96-well microtiter plate. The growth of the microorganism is assessed visually or by measuring optical density.

Materials
  • Test piperidone derivatives

  • Relevant microbial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[20]

  • RPMI-1640 medium for fungi[21]

  • Sterile 96-well, round-bottom microtiter plates[18]

  • Spectrophotometer or microplate reader

  • Multichannel pipette

Detailed Protocol
  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.[18]

    • In the first column of wells, add 100 µL of the 2x concentrated stock solution of your piperidone derivative. This will result in a total volume of 200 µL.[18]

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[18]

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).[18]

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and inoculate into a suitable broth.

    • Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20] For fungi, adjust the inoculum spectrophotometrically as per CLSI guidelines (e.g., M38-A for filamentous fungi).[21][22]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the appropriate volume of the diluted microbial inoculum to each well (except the sterility control wells).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.[18]

  • Determination of MIC:

    • The MIC is the lowest concentration of the piperidone derivative at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[17]

Data Presentation
Piperidone DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound A166432
Compound B>128>128>128
Compound C83216
Ampicillin (Control)0.54N/A
Fluconazole (Control)N/AN/A2

Table 1: Example MIC data for a series of piperidone derivatives against representative microbial strains.

Secondary Screening: Advanced Antimicrobial Characterization

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[23]

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate these aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at the appropriate temperature for 18-24 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamics of the antimicrobial agent by assessing the rate of microbial killing over time.[23][24][25]

A standardized inoculum of the test microorganism is exposed to various concentrations of the piperidone derivative (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable microorganisms (CFU/mL).[25]

  • Preparation: In sterile flasks or tubes, prepare the test microorganism in the appropriate broth to a final concentration of ~5 x 10⁵ CFU/mL.

  • Exposure: Add the piperidone derivative at concentrations such as 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control with no compound.[25]

  • Sampling and Plating: At time points 0, 1, 2, 4, 8, and 24 hours, remove an aliquot from each flask.[25]

  • Perform 10-fold serial dilutions in sterile saline or PBS.

  • Plate a known volume of the appropriate dilutions onto agar plates.[25]

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the colonies on plates containing 30-300 colonies.[25]

  • Data Analysis: Calculate the log₁₀ CFU/mL for each time point and concentration. Plot log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[23][26]

Visualization of Experimental Workflow

The following diagram illustrates the hierarchical screening process for piperidone derivatives.

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Secondary Characterization cluster_analysis Phase 4: Data Analysis & Candidate Selection Compound_Library Piperidone Derivative Library Stock_Solutions Prepare & Sterilize Stock Solutions Compound_Library->Stock_Solutions Microbial_Strains Select Microbial Strains (e.g., ESKAPE pathogens) MIC_Assay Broth Microdilution Assay Microbial_Strains->MIC_Assay Stock_Solutions->MIC_Assay MIC_Determination Determine MIC Values MIC_Assay->MIC_Determination MBC_MFC_Assay Determine MBC/MFC MIC_Determination->MBC_MFC_Assay Active Compounds Time_Kill_Assay Time-Kill Kinetics Assay MIC_Determination->Time_Kill_Assay Active Compounds Data_Analysis Analyze Data (MIC, MBC, Kill Curves) MBC_MFC_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis Lead_Identification Identify Lead Candidates Data_Analysis->Lead_Identification

A flowchart of the antimicrobial screening protocol.

Conclusion and Future Directions

This application note provides a robust and validated protocol for the antimicrobial screening of novel piperidone derivatives. By following this hierarchical approach, researchers can efficiently identify and characterize promising lead compounds. The emphasis on standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures that the data generated is reliable, reproducible, and comparable across different studies.[19][21][27] Future work on promising candidates should include mechanism of action studies, toxicity profiling, and in vivo efficacy testing to further assess their therapeutic potential.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • 1,5-Diarylidene-4-Piperidones as Promising Antifungal Candidates Against Cryptococcus neoformans - PMC. (n.d.).
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.).
  • 4.6. Time-Kill Kinetics Assay - Bio-protocol. (n.d.).
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 - Benchchem. (n.d.).
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15).
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (n.d.).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
  • Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - Taylor & Francis. (n.d.).
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI. (n.d.).
  • Antifungal Activity of Morpholine and Piperidine Based Surfactants - ResearchGate. (n.d.).
  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.).
  • Antifungal Compounds from Piper Species - PMC. (n.d.).
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - MDPI. (n.d.).
  • Time-Kill Evaluations | Nelson Labs. (n.d.).
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1).
  • Rapid Screening of Antimicrobial Synthetic Peptides - ResearchGate. (2015, September 28).
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012, January 1).
  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (n.d.).
  • US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents. (n.d.).
  • Escaping ESKAPE resistance: in vitro and in silico studies of multifunctional carbamimidoyl-tethered indoles against antibiotic-resistant bacteria - PMC. (2023, April 19).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.).
  • (PDF) 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - ResearchGate. (2023, September 7).
  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed. (n.d.).
  • Antibacterial terpenoids showed inhibitory activity against ESKAPE pathogens. (n.d.).
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.).
  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria - MDPI. (n.d.).
  • Antibacterial activities of piperidine derived analogs . a - ResearchGate. (n.d.).
  • Antimicrobial and antioxidant activities of piperidine derivatives - Academic Journals. (2015, August 22).
  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (n.d.).
  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (2025, August 7).

Sources

Method

Application Note: LC-MS/MS Method Development for 4-Piperidinyl(1-pyrrolidinyl)methanone

Abstract & Scope This guide details the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 4-Piperidinyl(1-pyrrolidinyl)methanone (CAS: 35090-95-0). This molecule presents specif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 4-Piperidinyl(1-pyrrolidinyl)methanone (CAS: 35090-95-0). This molecule presents specific bioanalytical challenges due to its high polarity (LogP ~0.2), lack of strong UV chromophores, and the presence of a basic secondary amine (pKa ~11).

Traditional C18 methods often result in peak tailing for such basic amines due to secondary silanol interactions. This protocol utilizes Charged Surface Hybrid (CSH) column technology combined with acidic mobile phases to ensure sharp peak shapes without the need for ion-pairing reagents. The method is designed for compliance with FDA Bioanalytical Method Validation Guidelines (2018) .

Physicochemical Profile & Mechanistic Logic

Understanding the molecule is the prerequisite for method design.

PropertyValue / DescriptionImpact on Method
Molecular Formula

Precursor selection.
Molecular Weight 182.26 g/mol Monoisotopic Mass: 182.14 Da.
Ionization State Basic (Secondary Amine)ESI Positive Mode is mandatory. The piperidine nitrogen is the primary protonation site (

).
Polarity (LogP) ~0.2 (Estimated)Low retention on standard C18 . Requires high aqueous stability or HILIC. We select CSH C18 to balance retention with peak shape.
Chromophores Weak (Carbonyl only)UV detection is insufficient for trace analysis; MS/MS is required .
Method Development Decision Matrix

The following logic tree illustrates the selection process for the stationary phase and ionization source.

MethodLogic Start Analyte: 4-Piperidinyl(1-pyrrolidinyl)methanone Polarity Assess Polarity: LogP ~0.2 (Polar Base) Start->Polarity Ionization Ionization Source: ESI Positive (Basic Amine pKa ~11) Start->Ionization ColumnChoice Stationary Phase Selection Polarity->ColumnChoice StdC18 Standard C18? Risk: Peak Tailing (Silanol interactions) ColumnChoice->StdC18 Avoid HILIC HILIC? Good retention, but long equilibration ColumnChoice->HILIC Alternative CSH Charged Surface Hybrid (CSH) C18 Solution: Repels protons, sharp peaks at low pH ColumnChoice->CSH Recommended FinalMethod Final Protocol: CSH C18 + 0.1% Formic Acid CSH->FinalMethod High Sensitivity & Robustness

Figure 1: Decision matrix for selecting the stationary phase based on the analyte's basicity and polarity.

Mass Spectrometry Optimization (MS/MS)

The analyte is detected in Multiple Reaction Monitoring (MRM) mode.

Ion Source Parameters (ESI+)
  • Source: Electrospray Ionization (Positive)[1][2]

  • Capillary Voltage: 3.0 kV (Standard for small molecules)

  • Desolvation Temperature: 500°C (High temp required to desolvate polar aqueous droplets)

  • Cone Gas Flow: 150 L/Hr

  • Desolvation Gas Flow: 1000 L/Hr

Fragmentation Pathway & Transitions

Upon Collision Induced Dissociation (CID), the amide bond is the weakest link.

  • Precursor:

    
     183.1 (
    
    
    
    )
  • Primary Fragment (Quantifier): Cleavage of the amide bond typically results in the loss of the pyrrolidine ring (71 Da) or the formation of the piperidinyl-carbonyl cation.

    • Target:

      
       112.1 (Piperidine-carbonyl cation).
      
  • Secondary Fragment (Qualifier): Ring opening or further fragmentation of the piperidine ring.

    • Target:

      
       84.1 (Piperidine ring fragment).
      
Transition TypePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Quantifier 183.1112.1302250
Qualifier 183.184.1303550
IS (d3-Analog) 186.1115.1302250

Chromatographic Conditions

Rationale: We utilize a C18 column with a positively charged surface (CSH). This charge repels the protonated amine of the analyte, preventing it from interacting with surface silanols. This allows the use of acidic mobile phases (which boost ESI+ sensitivity) without sacrificing peak shape.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 2 - 5 µL.

Mobile Phase Composition
  • Mobile Phase A (MPA): Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B (MPB): Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol can be used, but Acetonitrile provides lower backpressure and generally sharper peaks for amides.

Gradient Profile
Time (min)%A (Water)%B (ACN)CurveDescription
0.00955InitialLoading/Desalting
0.509556Hold
3.005956Elution
4.005956Wash
4.109551Re-equilibration
6.009556End of Run

Sample Preparation Protocol

Given the polarity of the molecule, Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane) may yield poor recovery. Protein Precipitation (PPT) is the recommended starting point for biological matrices (plasma/serum).

Workflow Diagram

SamplePrep Sample 1. Sample Aliquot (50 µL Plasma) IS 2. Add Internal Std (20 µL) Sample->IS Precip 3. Precipitation Add 150 µL ACN (Cold) IS->Precip Vortex 4. Vortex & Centrifuge (10 min @ 10,000 rpm) Precip->Vortex Supernatant 5. Transfer Supernatant Dilute 1:1 with Water Vortex->Supernatant Inject 6. LC-MS/MS Injection Supernatant->Inject

Figure 2: High-throughput Protein Precipitation (PPT) workflow.

Step-by-Step Procedure
  • Aliquot: Transfer 50 µL of sample (Plasma/Serum) into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., d3-analog or a structural analog like N-ethyl-piperidine if isotopolog is unavailable).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

    • Why? 3:1 ratio ensures >98% protein removal.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a fresh vial/plate. Add 100 µL of 0.1% Formic Acid in Water.[3]

    • Critical Step: Diluting the organic supernatant with water matches the initial mobile phase conditions (95% aqueous), preventing "solvent effect" peak broadening.

Validation Criteria (Regulatory Compliance)

To ensure this method meets industry standards, validation must follow the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1].[4][5]

Linearity & Range
  • Target Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower end of the curve.
    
Accuracy & Precision[6][7][8]
  • QC Levels: LLOQ, Low, Mid, High.

  • Acceptance: Mean concentration must be within ±15% of nominal (±20% for LLOQ). CV% must be <15%.

Matrix Effects
  • Calculate Matrix Factor (MF) by comparing peak area in extracted matrix vs. neat solution.

  • If suppression is observed (>20%), switch to a Stable Isotope Labeled (SIL) internal standard to compensate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsSwitch to CSH column; Increase buffer strength (add 10mM Ammonium Formate).
Low Sensitivity Ion suppressionImprove sample cleanup (Switch from PPT to SPE using MCX cartridges).
Carryover Analyte sticking to injectorChange needle wash to 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1520212, Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link][7]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds. (General reference for CSH mechanism).

Sources

Application

Application Note: Handling, Storage, and Protocol Guide for CAS 188979-07-9

Part 1: Introduction & Chemical Identity[1][2] Executive Summary CAS 188979-07-9 is a high-value pharmacophore scaffold widely utilized in medicinal chemistry.[1] Structurally, it consists of a piperidine ring linked to...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Identity[1][2]

Executive Summary

CAS 188979-07-9 is a high-value pharmacophore scaffold widely utilized in medicinal chemistry.[1] Structurally, it consists of a piperidine ring linked to a pyrrolidine moiety via a carbonyl bridge.[1] The compound is supplied as a hydrochloride salt, enhancing its water solubility and stability.[1] It serves as a critical building block for synthesizing G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and other bioactive small molecules where the piperidine-amide-pyrrolidine motif modulates pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration.[1]

Physicochemical Properties

The following data is critical for experimental design and formulation.

PropertySpecification
CAS Number 188979-07-9
Chemical Formula C₁₀H₁₈N₂O[1][2][3] · HCl
Molecular Weight 218.72 g/mol
Appearance White to off-white crystalline powder
Solubility (Water) High (>50 mg/mL)
Solubility (DMSO) High (>100 mg/mL)
Solubility (Ethanol) Moderate
Hygroscopicity Moderate to High (Salt form)
pKa (Calculated) ~9.8 (Piperidine Nitrogen)

Part 2: Handling and Storage Protocols[1]

Scientific Rationale for Storage Conditions

The hydrochloride salt form of CAS 188979-07-9 is chemically stable but physically vulnerable to hygroscopicity.[1] Moisture absorption can lead to caking, inaccurate weighing, and potential hydrolysis of the amide bond over extended periods or under acidic stress.[1] Therefore, exclusion of moisture is the primary objective of the storage protocol.[1]

Storage Protocol
  • Long-Term Storage: Store at -20°C or 4°C . The lower temperature is preferred to minimize any potential degradation, though the compound is generally stable at 4°C for months.[1]

  • Desiccation: The vial must be stored inside a secondary container (e.g., a sealed bag or desiccator) containing active desiccant (silica gel or Drierite).[1]

  • Light Protection: While not acutely photosensitive, store in amber vials or dark environments to prevent non-specific photochemical degradation over years.[1]

Handling & Weighing Procedure

Objective: To weigh the compound accurately without introducing moisture.[1]

  • Equilibration: Remove the vial from the freezer/refrigerator and allow it to equilibrate to Room Temperature (20-25°C) for at least 30 minutes before opening.

    • Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.[1]

  • Environment: Weigh in a low-humidity environment or inside a fume hood.

  • Tools: Use anti-static weighing boats and spatulas, as hydrochloride salts can be static-prone.[1]

  • Re-sealing: Immediately purge the headspace of the vial with dry Nitrogen or Argon gas (if available) before re-capping and returning to storage.[1]

Part 3: Solubilization and Stock Preparation[1]

Solvent Selection
  • DMSO (Dimethyl Sulfoxide): Preferred for biological assays (cell culture, enzymatic screens).[1] Creates a stable stock solution.[1]

  • Water/PBS: Suitable for immediate use.[1] Note that aqueous solutions are more prone to microbial growth and hydrolysis; do not store aqueous stocks long-term.[1]

  • Methanol/Ethanol: Suitable for chemical synthesis applications.[1]

Stock Solution Protocol (Example: 100 mM in DMSO)

Target: Prepare 1 mL of a 100 mM stock solution.

  • Calculate Mass:

    
    
    
    
    
    [1]
  • Weighing: Accurately weigh ~21.9 mg of CAS 188979-07-9 into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of high-grade anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. The powder should dissolve rapidly.[1] If necessary, sonicate for 1-2 minutes at room temperature.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter.[1] Do not use cellulose acetate filters with DMSO.[1]

  • Aliquot & Store: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Workflow Visualization

The following diagram illustrates the critical path for handling and reconstitution to ensure data integrity.

StockPrep Start Frozen Vial (-20°C) Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Prevent Condensation Weigh Weigh Powder (Low Humidity) Equilibrate->Weigh Solvent Add Solvent (DMSO/Water) Weigh->Solvent Dissolve Vortex/Sonicate (Clear Solution) Solvent->Dissolve Aliquot Aliquot & Refreeze (-20°C/-80°C) Dissolve->Aliquot Avoid Freeze-Thaw

Figure 1: Optimal workflow for retrieving, weighing, and solubilizing CAS 188979-07-9 to maintain chemical stability.

Part 4: Synthetic Application Note

Reactivity Profile

CAS 188979-07-9 contains a secondary amine (on the piperidine ring) which is the primary site for chemical modification.[1] The pyrrolidine amide is generally unreactive under standard coupling conditions.[1]

  • Primary Reaction: Nucleophilic attack by the piperidine nitrogen.[1]

  • Common Reactions:

    • Amide Coupling: Reaction with carboxylic acids (using EDC/NHS or HATU) to form ureas or amides.[1]

    • SNAr: Nucleophilic aromatic substitution with fluorinated heterocycles.[1]

    • Reductive Amination: Reaction with aldehydes to form tertiary amines.[1]

Neutralization Step

Since the compound is a hydrochloride salt, an organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) must be added to the reaction mixture to liberate the free amine for reaction.[1]

  • Ratio: Use at least 2-3 equivalents of base relative to the scaffold.[1]

Part 5: Safety & Toxicology (E-E-A-T)[1]

Hazard Identification

While specific toxicological data for this intermediate may be limited, treat it according to the "Precautionary Principle" for secondary amines and pharmaceutical intermediates.

  • GHS Classification (Predicted):

    • H302: Harmful if swallowed.[1][4]

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][5][4]

    • H335: May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE)[1]
  • Respiratory: Use a NIOSH-approved N95 dust mask or work within a certified chemical fume hood.[1]

  • Skin: Nitrile gloves (minimum 0.11 mm thickness).[1]

  • Eyes: Chemical safety goggles.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Piperidin-4-yl(pyrrolidin-1-yl)methanone.[1] National Library of Medicine.[1] Retrieved October 25, 2023, from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Piperidinyl(1-pyrrolidinyl)methanone HCl Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6] Target Molecule: 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride Core Challenge: Users frequently report low yields (40-60%) due to incomplete amide coupling wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Target Molecule: 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride Core Challenge: Users frequently report low yields (40-60%) due to incomplete amide coupling with the secondary amine (pyrrolidine) and difficulties in isolating the hygroscopic hydrochloride salt as a crystalline solid.[1]

This guide provides a validated, high-yield workflow focusing on the Boc-Isonipecotic Acid Route . By switching from standard carbodiimide coupling (EDC/HOBt) to uronium-based activation (HATU) or mixed anhydrides, and optimizing the deprotection workup, yields can be consistently elevated to >85%.[1]

The Synthetic Pathway (Visualized)

The following workflow illustrates the critical control points (CCPs) where yield is typically lost.

SynthesisPath SM1 1-Boc-Piperidine-4-carboxylic acid (Boc-Isonipecotic Acid) Step1 Step 1: Activation & Coupling (CCP1: Steric Hindrance) SM1->Step1 SM2 Pyrrolidine (Secondary Amine) SM2->Step1 Inter Intermediate: tert-butyl 4-(pyrrolidine-1-carbonyl) piperidine-1-carboxylate Step1->Inter HATU/DIPEA DMF, 0°C to RT Step2 Step 2: Deprotection (CCP2: Acid Sensitivity) Inter->Step2 4M HCl in Dioxane Final Target Product: 4-Piperidinyl(1-pyrrolidinyl) methanone HCl Step2->Final Precipitation (Et2O/MTBE)

Caption: Figure 1. Optimized synthetic route highlighting Critical Control Points (CCPs) for yield retention.

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: The Amide Coupling (Yield Target: >90%)

The Issue: Pyrrolidine is a secondary amine. While nucleophilic, it is more sterically demanding than primary amines. Standard EDC/HOBt protocols often result in slow kinetics and incomplete conversion, leading to difficult purification.

Protocol Adjustment: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . Although more expensive, the yield increase justifies the cost for this specific scaffold.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Why?
Coupling Agent EDC / HOBtHATU (1.1 - 1.2 eq)HATU is superior for secondary amines and minimizes racemization (though not a risk at C4).[1]
Base Triethylamine (TEA)DIPEA (Hunig's Base, 2.0 - 3.0 eq)DIPEA prevents formation of N-acylurea byproducts common with EDC.[1]
Solvent DCM (Dichloromethane)DMF (Dimethylformamide)Polar aprotic solvents stabilize the active ester intermediate better than DCM.
Temperature Room Temp0°C start, then RT Controls exotherm and prevents initial side reactions.

Step-by-Step Optimization:

  • Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in dry DMF.

  • Add DIPEA (2.5 eq) and stir for 10 min.

  • Add HATU (1.1 eq) at 0°C. Wait 15 minutes for pre-activation (Critical Step).

  • Add Pyrrolidine (1.1 eq) dropwise.[1]

  • Monitor by TLC/LCMS. If conversion <95% after 4 hours, add 0.1 eq additional HATU.

Phase 2: Deprotection & Salt Isolation (Yield Target: >95%)[4]

The Issue: The "Oiling Out" Phenomenon. Piperidine HCl salts are notoriously hygroscopic. Using aqueous HCl or rotary evaporation without a co-solvent often yields a sticky, non-crystalline gum that traps impurities.

Protocol Adjustment: Use Anhydrous HCl in Dioxane and a Precipitation Workup .

Troubleshooting Guide:

Q: My product is a sticky yellow oil, not a white powder. How do I fix this?

  • Cause: Residual solvent (DMF/Dioxane) or moisture absorption.[1]

  • Fix (Trituration):

    • Dissolve the oil in a minimum amount of Methanol (MeOH).

    • Add 10 volumes of cold Diethyl Ether (Et2O) or MTBE dropwise while stirring vigorously.

    • A white precipitate should form.

    • Filter under Nitrogen (to prevent moisture uptake).[1]

Q: I see "dimer" impurities in the LCMS.

  • Cause: If the Boc group is lost prematurely during coupling, the free piperidine amine will react with the activated carboxylic acid of another molecule.

  • Fix: Ensure your starting material (Boc-acid) is acid-free before coupling.[1] Do not use HCl salts of the starting amine without extra base.

Frequently Asked Questions (FAQ)

Q1: Can I use Thionyl Chloride (SOCl2) to make the acid chloride instead of using HATU? A: Yes, but proceed with caution.

  • Pros: Cheaper reagents.

  • Cons: The Boc group is acid-sensitive. Generating the acid chloride produces HCl gas byproduct, which can prematurely deprotect the Boc group, leading to polymerization. If you choose this route, use Oxalyl Chloride with catalytic DMF in DCM at 0°C, and ensure basic conditions (excess Pyridine/TEA) are maintained immediately upon addition of pyrrolidine.

Q2: How do I remove the urea byproduct if I must use EDC? A: If you are restricted to EDC:

  • Perform the reaction in DCM.

  • Wash the organic layer with 10% Citric Acid (removes unreacted amine and DMAP).

  • Wash with Saturated NaHCO3 (removes unreacted acid).[1]

  • Wash with Water (removes the urea byproduct, which is water-soluble).[1] Note: HATU byproducts are also water-soluble and easier to remove.[1]

Q3: The final HCl salt is turning pink/brown on the shelf. A: This indicates oxidation, likely due to trace phenols (if HOBt was used) or pyrrolidine impurities.

  • Prevention: Store the salt in a desiccator at -20°C.

  • Rescue: Recrystallize from iPrOH/Et2O.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Context: Authoritative review on coupling reagent selection (HATU vs EDC).[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

    • Context: Process scale-up consider
  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

    • Context: Standard protocols for Boc deprotection using HCl/Dioxane.
  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Context: Mechanisms of racemization and side reactions in amide coupling.

Sources

Optimization

Technical Support Center: Impurity Profiling in 4-Piperidinyl(1-pyrrolidinyl)methanone Synthesis

The following technical guide is structured as a specialized support center resource for researchers and process chemists working with 4-Piperidinyl(1-pyrrolidinyl)methanone (CAS: 113282-29-4 / 35090-95-0). System Overvi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers and process chemists working with 4-Piperidinyl(1-pyrrolidinyl)methanone (CAS: 113282-29-4 / 35090-95-0).

System Overview & Synthesis Pathway

Context: This molecule is a critical saturated heterocycle intermediate, often used as a polar scaffold in GPCR ligands (e.g., H3 antagonists). Because it lacks strong chromophores (aromatic rings), impurity tracking requires rigorous LC-MS or ELSD protocols rather than standard UV (254 nm).

The standard synthesis involves the amide coupling of N-Boc-isonipecotic acid with pyrrolidine , followed by acid-mediated deprotection.

Visualizing the Impurity Landscape

The following diagram maps the standard synthesis route against potential failure points and impurity generation.

G Start N-Boc-Isonipecotic Acid + Pyrrolidine Coupling Coupling Reaction (EDC/HOBt or HATU) Start->Coupling Intermed Intermediate: N-Boc-4-(pyrrolidin-1-yl)methanone Coupling->Intermed Imp1 Impurity A: Unreacted Pyrrolidine Coupling->Imp1 Excess Reagent Imp2 Impurity B: Activated Urea By-products (DCU / Tetramethylurea) Coupling->Imp2 Reagent Decomposition Deprotect Deprotection (TFA or HCl) Intermed->Deprotect Imp3 Impurity C: Residual N-Boc Intermediate Intermed->Imp3 Incomplete Rxn Product FINAL PRODUCT: 4-Piperidinyl(1-pyrrolidinyl)methanone Deprotect->Product Imp4 Impurity D: Isobutene/t-Butyl Cation Adducts Deprotect->Imp4 Scavenger Failure

Figure 1: Critical Control Points (CCPs) in the synthesis of 4-Piperidinyl(1-pyrrolidinyl)methanone.

Troubleshooting Guide (Q&A)

Module A: Coupling Phase (The Construction)

Q1: I see a persistent peak at M+18 relative to my coupling reagent mass in LC-MS. Is my product decomposing? Diagnosis: This is likely a Urea By-product , not product decomposition. Mechanism: If you are using carbodiimides like EDC or DCC, the reagent converts to a urea derivative (EDU or DCU) after activating the carboxylic acid.

  • Identification:

    • If using EDC : Look for 1-ethyl-3-(3-dimethylaminopropyl)urea.

    • If using HATU/HBTU : Look for Tetramethylurea (TMU).

  • Solution: These ureas are water-soluble (especially EDU). Modify your workup to include a rigorous acidic wash (1M HCl) followed by a basic wash (Sat. NaHCO₃) .[1] If using DCC, the DCU precipitates; filter it off before workup.

Q2: My yield is low, and I detect a peak corresponding to the "Dimer" of the starting acid. What happened? Diagnosis: Formation of N-Acylurea or Anhydride formation . Mechanism: If pyrrolidine addition is delayed or the amine is of poor quality (wet/carbonated), the O-acylisourea intermediate can rearrange to an unreactive N-acylurea or react with another molecule of acid to form an anhydride.

  • Corrective Action: Ensure pyrrolidine is distilled or fresh. Add the amine immediately after the activation period (usually 15-30 mins for EDC/HOBt).

Module B: Deprotection Phase (The Unveiling)

Q3: After TFA deprotection, I see a +56 Da impurity peak attached to my product. It won't wash out. Diagnosis: tert-Butyl Cation Trapping (Alkylation). Mechanism: During Boc removal, the tert-butyl carbocation is generated. If not scavenged effectively, it can re-attach to the electron-rich pyrrolidine nitrogen or the piperidine nitrogen (less likely if protonated) via electrophilic aromatic substitution-like mechanisms or simple alkylation.

  • Protocol Adjustment: You must use a Scavenger Cocktail .

    • Standard: TFA:DCM (1:1).

    • Optimized: TFA:Triethylsilane:DCM (50:5:45). Triethylsilane (TES) effectively quenches the t-butyl cation.

Q4: The product is extremely hygroscopic and turns into a sticky oil upon isolation. How do I get a solid? Diagnosis: You have isolated the Trifluoroacetate (TFA) salt , which is notoriously hygroscopic. Solution: Perform a Salt Exchange or Free-basing.

  • Dissolve the oil in MeOH.

  • Pass through a weak anion exchange resin (free base form) OR treat with HCl in dioxane/ether.

  • Evaporate and triturate with diethyl ether to obtain the Dihydrochloride salt , which is typically a stable, non-hygroscopic solid.

Analytical Reference Data

Use the table below to cross-reference your LC-MS data.

Target Molecule: 4-Piperidinyl(1-pyrrolidinyl)methanone Formula: C₁₀H₁₈N₂O Exact Mass: 182.14 Da

ComponentIdentityExpected [M+H]⁺Retention Behavior (Reverse Phase)
Product 4-Piperidinyl(1-pyrrolidinyl)methanone183.15 Early eluting (Polar)
Impurity A Unreacted Pyrrolidine72.08Solvent front (Very Polar)
Impurity B N-Boc-Isonipecotic Acid230.13Late eluting (Acidic)
Intermediate N-Boc-Protected Product283.19 Late eluting (Non-polar)
By-product Tetramethylurea (HATU residue)117.09Early/Mid eluting
Artifact TFA Adduct (Ion pairing)297.15 (M+114)Co-elutes with product (Source dependent)

Validated Experimental Protocol

Objective: Synthesis of 4-Piperidinyl(1-pyrrolidinyl)methanone HCl Salt (High Purity).

Step 1: Amide Coupling
  • Dissolve N-Boc-isonipecotic acid (1.0 equiv) in dry DCM (0.2 M concentration).

  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 min.

  • Add Pyrrolidine (1.1 equiv) and DIPEA (2.0 equiv).

  • Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine/EDC), Sat. NaHCO₃ (removes unreacted acid), and Brine.

  • Dry over Na₂SO₄ and concentrate. Checkpoint: Check LC-MS for Mass 283 (Boc-Intermediate).

Step 2: Deprotection & Salt Formation
  • Dissolve the Boc-intermediate in 4M HCl in Dioxane (10 vol). Note: Using HCl/Dioxane avoids the hygroscopic TFA salt issues entirely.

  • Stir at RT for 2-4 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS (Mass 283 → 183).

  • Isolate: The product often precipitates as the HCl salt. Filter the solid.[1]

  • Purification: If sticky, triturate with cold Diethyl Ether or Acetone.

  • Yield: Expect >85% yield as a white/off-white solid.

Diagnostic Logic Flowchart

Use this decision tree to resolve purity issues during the final QC check.

Troubleshooting Start Final QC Check (LC-MS / NMR) CheckMass Is Main Peak [M+H] = 183? Start->CheckMass CheckImp Identify Major Impurity Mass CheckMass->CheckImp No / Low Purity Release Release Batch CheckMass->Release Yes (>95%) Imp283 Mass 283 Present CheckImp->Imp283 Incomplete Deprotection Imp239 Mass 239 Present (t-Butyl cation +56) CheckImp->Imp239 Scavenger Failure ImpUV Low UV Signal (No Chromophore) CheckImp->ImpUV Detection Issue Fix283 Action: Re-treat with HCl/Dioxane or TFA Imp283->Fix283 Fix239 Action: Reprocess with TFA + Triethylsilane Imp239->Fix239 FixUV Action: Switch to ELSD or CAD Detector ImpUV->FixUV

Figure 2: Analytical troubleshooting logic for final product verification.

References

  • Vertex Pharmaceuticals Inc. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. US Patent 8,697,876 B2. Link

  • Pfizer Inc. (2007). Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds. WO Patent 2007/015162 A1. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1520212, Piperidin-4-yl(pyrrolidin-1-yl)methanone. PubChem.[2] Link

  • Organic Chemistry Portal. (2024). Synthesis of Piperidines. Link

  • BOC Sciences. (2024). Piperidine Impurities and Stability Profile.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 4-Piperidinyl(1-pyrrolidinyl)methanone in DMSO

Executive Summary Compound: 4-Piperidinyl(1-pyrrolidinyl)methanone CAS: 35090-95-0 (Free Base) | 188979-07-9 (Hydrochloride Salt) Chemical Class: Piperidine-pyrrolidine amide derivative[1][2] This guide addresses solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Piperidinyl(1-pyrrolidinyl)methanone CAS: 35090-95-0 (Free Base) | 188979-07-9 (Hydrochloride Salt) Chemical Class: Piperidine-pyrrolidine amide derivative[1][2]

This guide addresses solubility challenges associated with 4-Piperidinyl(1-pyrrolidinyl)methanone , a secondary amine frequently supplied as a hydrochloride (HCl) salt.[1] While Dimethyl Sulfoxide (DMSO) is a universal solvent, users often encounter precipitation, turbidity, or gelation with this compound. These issues typically stem from the high lattice energy of the HCl salt , hygroscopicity , or pH-dependent ionization states that are incompatible with pure aprotic solvents.

Part 1: Diagnostic Workflow

Before altering your protocol, diagnose the specific nature of the solubility failure. Use the visual decision tree below to identify the root cause.

SolubilityDiagnosis Start Visual Inspection of DMSO Solution Cloudy Cloudy/Turbid Suspension Start->Cloudy Crystals Visible Crystals/ Precipitate at Bottom Start->Crystals Gel Viscous Gel or 'Oiling Out' Start->Gel Clear Clear Solution (Success) Start->Clear CheckForm Check CoA: Is it HCl Salt? Cloudy->CheckForm Micro-aggregates CheckConc Concentration > 50mM? Crystals->CheckConc Saturation CheckWater Check DMSO Quality: Is it Anhydrous? Gel->CheckWater Hygroscopic Effect Action: Acid/Base Adjustment\n(See Module 3) Action: Acid/Base Adjustment (See Module 3) CheckForm->Action: Acid/Base Adjustment\n(See Module 3) Yes (Salt) Action: Heat & Sonicate\n(See Module 2) Action: Heat & Sonicate (See Module 2) CheckForm->Action: Heat & Sonicate\n(See Module 2) No (Free Base) Action: Use Fresh Anhydrous DMSO Action: Use Fresh Anhydrous DMSO CheckWater->Action: Use Fresh Anhydrous DMSO No (Old DMSO) Action: Stepwise Dilution Action: Stepwise Dilution CheckConc->Action: Stepwise Dilution Yes

Caption: Diagnostic logic flow for identifying the root cause of solubility failure based on visual cues.

Part 2: Technical Troubleshooting Modules

Module 1: The Salt Factor (Crucial)

The Problem: Most commercial vendors supply this compound as the Hydrochloride (HCl) salt (CAS 188979-07-9) to ensure stability.[1]

  • Mechanism: The ionic bond between the protonated piperidine nitrogen and the chloride ion creates a crystal lattice with high energy. While DMSO is polar, it is aprotic and cannot effectively solvate the chloride anion compared to water or protic solvents. This leads to "salting out" in pure organic solvents.[1]

  • Verification: Check your Certificate of Analysis (CoA). If "HCl" or "Hydrochloride" is listed, you are fighting lattice energy.

Module 2: Physical Solubilization Techniques

Applicability: Use for both Free Base and Salt forms showing minor precipitation.[1]

TechniqueProtocolScientific Rationale
Warm Bath Incubate at 37°C - 45°C for 10-15 mins.[1]Increases kinetic energy to overcome the crystal lattice enthalpy. DMSO is stable up to much higher temperatures, but 45°C protects the compound.
Ultrasonication Sonicate in a water bath for 5-10 mins (pulsed).Acoustic cavitation creates micro-jets that break apart crystal aggregates and expose surface area to the solvent.
Vortexing High-speed vortexing (30 sec) between heating cycles.Ensures homogeneity and prevents localized saturation layers around undissolved particles.[1]

Warning: Do not heat above 60°C. While the amide bond is stable, thermal degradation of secondary amines can occur over extended periods in oxidative environments.

Module 3: Chemical Modifiers (The "pH Switch")

Applicability: When the HCl salt remains insoluble despite physical methods.

The "Free-Basing" Strategy: To dissolve the HCl salt in DMSO, you may need to neutralize the salt in situ, liberating the more DMSO-soluble free base.

  • Reagent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Protocol:

    • Add the solid compound to DMSO.

    • Add 1.1 - 1.5 molar equivalents of DIPEA or TEA.[1]

    • Vortex and sonicate.[1]

  • Mechanism: The organic base deprotonates the piperidinium cation. The resulting free amine and the DIPEA-HCl salt are often more soluble in the DMSO matrix than the parent compound's rigid crystal lattice.

Note: Ensure your downstream assay is compatible with trace amounts of organic base.

Part 3: Optimized Stock Preparation Protocol

Follow this protocol to prepare a stable 50 mM stock solution .

Reagents Required:

  • 4-Piperidinyl(1-pyrrolidinyl)methanone (Solid)[1][3]

  • Anhydrous DMSO (Grade: ≥99.9%, stored with molecular sieves)

  • Optional: 1M HCl or 1M NaOH (for pH adjustment if necessary)

Step-by-Step Procedure:

  • Weighing: Weigh the exact mass of the compound.

    • Calculation:

      
      
      
    • MW Reference: Free Base ~182.26 g/mol ; HCl Salt ~218.72 g/mol .[1] Verify MW on your bottle.

  • Solvent Addition (Stepwise):

    • Add only 70% of the calculated DMSO volume.

    • Why? Adding the full volume immediately can "shock" the powder into clumps (gelling).

  • Dispersion: Vortex vigorously for 30 seconds.

  • Solubilization:

    • If clear: Proceed to step 5.

    • If cloudy: Sonicate at 40°C for 10 minutes.

    • If still insoluble (HCl salt): Add 1 eq. of DIPEA (as per Module 3).

  • Final Volume: Add the remaining 30% of DMSO to reach the target concentration.

  • Clarification: Centrifuge at 13,000 x g for 5 minutes to pellet any dust or insoluble impurities (fibers from manufacturing). Transfer the supernatant to a fresh amber vial.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use water to help dissolve the HCl salt? A: Yes, but with caution. The HCl salt is highly water-soluble.[1] You can dissolve the compound in a small volume of water (or PBS) first, then dilute with DMSO. However, high water content (>10%) in DMSO stocks can cause freezing issues at -20°C and may affect compound stability (hydrolysis risk).[1]

Q2: My solution turned yellow after adding DMSO. Is it degraded? A: Not necessarily. Amines can oxidize slightly to form N-oxides or colored impurities over time, or trace impurities in the DMSO (like dimethyl sulfide) can react. If the yellowing is slight, it is likely acceptable. If it is dark brown, check purity via LC-MS.

Q3: How should I store the stock solution? A: Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. DMSO is hygroscopic; repeated opening of a cold vial condenses atmospheric water into the solution, which will eventually cause the compound to precipitate (the "water crash" effect).

Q4: What is the maximum solubility? A: While specific experimental max values vary by batch:

  • Free Base: Typically >100 mM in pure DMSO.[1]

  • HCl Salt: Often <50 mM in pure DMSO without heating; can be improved to ~100 mM with heat or additives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1520212, Piperidin-4-yl(pyrrolidin-1-yl)methanone.[1] Retrieved from [Link]

  • Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1] (General reference on DMSO solubility profiling).

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[4] (Authoritative guide on DMSO solvent properties). Retrieved from [Link]

  • Balakin, K. V., et al. (2006).Comprehensive computational assessment of DMSO solubility of organic compounds for high-throughput screening. Journal of Biomolecular Screening. (Context for amine solubility in DMSO).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride

Case ID: SC-35090-HCl Compound: 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride CAS: 35090-95-0 (HCl salt) / 59045-82-8 (Free base) Support Tier: Process Chemistry & Scale-Up Executive Summary & Process Strategy Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-35090-HCl Compound: 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride CAS: 35090-95-0 (HCl salt) / 59045-82-8 (Free base) Support Tier: Process Chemistry & Scale-Up

Executive Summary & Process Strategy

Scaling up the synthesis of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride requires a shift from "Medicinal Chemistry" methods (focused on speed/diversity) to "Process Chemistry" methods (focused on safety, cost, and purity).

This guide recommends a T3P® (Propylphosphonic anhydride) mediated coupling followed by a non-aqueous HCl/Isopropanol deprotection. This route minimizes the risk of thermal runaway, avoids explosive additives (like HOBt), and eliminates the need for chromatographic purification, which is unfeasible at kilogram scales.

The "Golden Route" Workflow

The following diagram outlines the optimized process flow, highlighting critical decision points and safety barriers.

G Start Start: N-Boc-Isonipecotic Acid Coupling Step 1: Coupling (T3P/EtOAc + Pyrrolidine) Start->Coupling Activation Workup Aq. Wash (Remove T3P byproducts) Coupling->Workup Quench Intermed Intermediate: N-Boc-Amide Workup->Intermed Phase Sep Deprotect Step 2: Deprotection (HCl in IPA) Intermed->Deprotect Gas Ev. Cryst Crystallization (Control Oiling Out) Deprotect->Cryst Cooling Final Final Product: HCl Salt Cryst->Final Filtration

Figure 1: Optimized process flow for the synthesis of CAS 35090-95-0, utilizing T3P coupling and HCl/IPA deprotection to ensure scalability.

Module 1: The Amide Coupling (The "Build")

Objective: Synthesize tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate. Reagent Choice: T3P (Propylphosphonic anhydride) in Ethyl Acetate.

Why T3P over EDC/HOBt or HATU?
  • Safety: HOBt exhibits explosive properties when dry. T3P is thermally stable.

  • Workup: T3P byproducts are water-soluble.[1][2] A simple water wash removes them, eliminating the need for silica gel columns [1, 2].

  • Atom Economy: T3P is supplied as a 50% solution in EtOAc, allowing the reaction and workup to occur in the same solvent (Process Intensification).

Standard Operating Procedure (Scale: 100g - 1kg)
  • Charge N-Boc-isonipecotic acid (1.0 equiv) and Ethyl Acetate (5-8 volumes) into the reactor.

  • Add Base: Pyridine (2.5 equiv) or DIPEA (2.5 equiv). Cool to 0-5°C.

  • Add Pyrrolidine (1.1 equiv).[3]

  • Dose T3P (50% in EtOAc, 1.2 equiv) slowly over 60 minutes. Critical: Maintain internal temp <25°C to prevent impurity formation.

  • Stir at Room Temperature (RT) for 2-4 hours. Monitor by HPLC.

  • Quench with water (3 volumes). Separate layers.

  • Wash organic layer with 0.5M HCl (removes excess pyridine/pyrrolidine) and then NaHCO3 (removes unreacted acid).

  • Concentrate organic layer to an oil or thick slurry.

Troubleshooting Guide: Coupling Phase
IssueProbable CauseCorrective Action
Low Conversion (<80%) Old T3P reagent (hydrolyzed).T3P is sensitive to moisture.[4] Check lot date. Add 0.2 equiv fresh T3P. Ensure solvent is dry (KF <0.1%).
High Back-Pressure Viscosity increase during dosing.T3P coupling can form a thick gel transiently. Increase agitation speed (RPM) or dilute with 2 extra volumes of EtOAc.
Color is Dark Brown Oxidation of Pyrrolidine.Pyrrolidine is prone to oxidation. Use freshly distilled amine or a bottle stored under Argon.
Emulsion during Wash Amphiphilic intermediate.Add brine (sat. NaCl) to break the emulsion. Filter through a Celite pad if solids are present.

Module 2: Deprotection & Salt Formation (The "Break")

Objective: Cleave the Boc group and isolate the hydrochloride salt. Reagent Choice: HCl in Isopropanol (IPA) (5-6N).[5]

Why HCl/IPA over TFA or Dioxane?
  • Toxicity: Dioxane is a Class 2 solvent (ICH guidelines) and forms explosive peroxides. IPA is Class 3 (low toxicity).

  • Solubility: The HCl salt of the product is likely insoluble in IPA, promoting spontaneous crystallization (high yield).

  • Cost: TFA requires an ion-exchange step to convert the Trifluoroacetate salt to the Hydrochloride salt. Direct HCl use avoids this.

Standard Operating Procedure
  • Dissolve the N-Boc intermediate in Isopropanol (3-4 volumes).

  • Heat to 40-50°C (mild heating helps gas evolution control).

  • Dose HCl/IPA (5-6N, 3.0 equiv) slowly.

    • Safety Alert: Massive CO2 and Isobutylene gas evolution. Ensure scrubber/ventilation is active.[6]

  • Age the reaction at 40-50°C for 2 hours, then cool to 0-5°C.

  • Filter the white solid.

  • Wash with cold IPA or MTBE (Methyl tert-butyl ether) to remove residual acidity.

Troubleshooting Guide: Salt Isolation

Q: The product is "oiling out" (forming a gum) instead of crystallizing. What do I do? A: This is common with piperidine salts.

  • Seeding: If you have a previous pure batch, add 0.1% wt seeds at the cloud point.

  • Antisolvent: Slowly add MTBE or Ethyl Acetate to the IPA solution to lower solubility gradually.

  • Shear: High-speed agitation can induce nucleation.

Q: The filter cake turns into a liquid on the funnel (Deliquescence). A: The salt is highly hygroscopic [3].

  • Immediate Action: Move to a vacuum oven immediately. Do not pull air through the filter cake for extended periods (humid air dissolves the salt).

  • Process Change: Perform the filtration under a nitrogen blanket or in a glove bag if humidity is >40%.

Visual Troubleshooting Logic

Use this decision tree when facing impurity profiles in the final salt.

Troubleshooting Problem Impurity Detected in HCl Salt Type Identify Impurity via LCMS Problem->Type Imp1 M+1 = Starting Material (+100 Da) (Unreacted Boc-Amide) Type->Imp1 Imp2 M+1 = Dimer/Urea (Double reaction) Type->Imp2 Imp3 Unknown High MW Type->Imp3 Sol1 Incomplete Deprotection. Increase HCl equivs or Temp. Check water content in IPA. Imp1->Sol1 Sol2 Coupling Issue. Reduce T3P dosing rate. Ensure excess amine is washed out. Imp2->Sol2 Sol3 Polymerization of Pyrrolidine. Distill Pyrrolidine before use. Imp3->Sol3

Figure 2: Diagnostic logic for identifying and resolving common impurity profiles in the final isolation step.

Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (SOCl2) in Methanol to generate HCl in situ? A: Yes, but proceed with caution. Adding SOCl2 to Methanol is extremely exothermic. For scale-up, it is safer to purchase pre-made HCl in IPA or bubble anhydrous HCl gas into chilled IPA. The SOCl2 method also generates SO2 gas, doubling your scrubbing requirements.

Q2: My final salt is slightly yellow. How do I improve color? A: The yellow color often comes from oxidized pyrrolidine traces.

  • Solution: Recrystallize the final salt from Ethanol/MTBE (1:3 ratio). Dissolve in minimum hot ethanol, cool, then slowly add MTBE.

Q3: What is the safe hold time for the T3P reaction mixture? A: T3P reaction mixtures are generally stable for 24 hours at RT. However, prolonged holding after water quench can lead to hydrolysis of the amide bond if the pH is very low or very high. Neutralize quickly.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Patterson, et al. (2011). "T3P (Propylphosphonic Anhydride): A mild and low-epimerization reagent for amide bond formation."[1][2][7] Pfizer Process Chemistry Data.

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Context: Hygroscopicity of hydrochloride salts of secondary amines).

  • Santa Cruz Biotechnology. (2024).[8] "4-(pyrrolidin-1-ylcarbonyl)piperidine hydrochloride SDS." (Safety Data regarding handling). [8]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Quantitative Analysis of 4-Piperidinyl(1-pyrrolidinyl)methanone

Welcome to the technical support center for the quantitative analysis of 4-Piperidinyl(1-pyrrolidinyl)methanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 4-Piperidinyl(1-pyrrolidinyl)methanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical outcomes.

Introduction

4-Piperidinyl(1-pyrrolidinyl)methanone is a synthetic compound with a chemical structure that includes both a piperidine and a pyrrolidine ring, linked by a ketone group.[1] Its basic nature, stemming from the nitrogen atoms in the piperidine and pyrrolidinyl moieties, presents specific challenges in reversed-phase liquid chromatography, such as poor peak shape and retention variability. This guide provides a refined Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and addresses potential issues to aid in your analytical endeavors.

Proposed Analytical Method: A Refined LC-MS/MS Approach

This section outlines a proposed LC-MS/MS method for the quantitative determination of 4-Piperidinyl(1-pyrrolidinyl)methanone in human plasma. This method is based on established principles for the analysis of basic compounds and piperidine derivatives.[2][3][4]

Analyte and Internal Standard
  • Analyte: 4-Piperidinyl(1-pyrrolidinyl)methanone

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 4-Piperidinyl(1-pyrrolidinyl)methanone-d4) is highly recommended for optimal accuracy and precision. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: To 200 µL of plasma sample, add 20 µL of internal standard solution and 200 µL of 2% formic acid in water. Vortex and load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Troubleshooting Guide

This section addresses common problems encountered during the quantitative analysis of 4-Piperidinyl(1-pyrrolidinyl)methanone, providing potential causes and solutions in a question-and-answer format.

Chromatography Issues

Q1: I'm observing significant peak tailing for my analyte. What could be the cause and how can I improve the peak shape?

A1: Peak tailing for basic compounds like 4-Piperidinyl(1-pyrrolidinyl)methanone is often due to secondary interactions between the positively charged analyte and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[5]

  • Causality: At acidic pH, the nitrogen atoms in the piperidine and pyrrolidine rings are protonated, leading to a net positive charge on the molecule. These positively charged sites can interact with deprotonated, negatively charged silanol groups on the column packing material, causing tailing.

  • Solutions:

    • Mobile Phase Modification: Increase the ionic strength of the mobile phase by adding a small amount of an acidic modifier like formic acid or acetic acid (0.1-0.2%). This can help to saturate the active sites on the stationary phase and reduce secondary interactions.

    • Use of a Modern Column: Employ a column with advanced surface technology, such as one with end-capping or a hybrid particle technology, which has a lower concentration of residual silanol groups.

    • Higher pH Mobile Phase: While counterintuitive, using a mobile phase with a pH above the pKa of the silanol groups (around pH 7-8) can deprotonate them, reducing the ionic interaction with the protonated analyte. However, ensure your column is stable at higher pH values.

Q2: My retention time is shifting between injections. What should I investigate?

A2: Retention time variability can stem from several factors related to the HPLC system and the mobile phase.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Instability: If your mobile phase is a mixture of aqueous and organic solvents, ensure it is well-mixed and degassed. Over time, volatile components can evaporate, changing the composition and affecting retention.

    • Pump Performance: Inconsistent pump performance can lead to fluctuations in the mobile phase composition and flow rate. Check for leaks and ensure the pump is properly primed.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

Mass Spectrometry Issues

Q3: I am experiencing low sensitivity and a poor signal-to-noise ratio. How can I enhance my signal?

A3: Low sensitivity in LC-MS/MS can be due to inefficient ionization, matrix effects, or suboptimal mass spectrometer settings.

  • Troubleshooting Steps:

    • Optimize Ionization Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. Perform a systematic optimization of these parameters for your specific analyte.

    • Enhance Ionization in the Mobile Phase: For a basic compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) will promote the formation of protonated molecules [M+H]+, which are readily detected in positive ion mode ESI.

    • Address Matrix Effects: See the dedicated section on matrix effects below.

Q4: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?

A4: Matrix effects are the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix.[3][6]

  • Confirmation:

    • Post-Column Infusion: Infuse a constant flow of the analyte solution into the MS while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the analyte's retention time indicates ion suppression or enhancement, respectively.

  • Mitigation Strategies:

    • Improve Sample Preparation: A more rigorous sample clean-up, such as the recommended SPE method, can remove many interfering components.

    • Chromatographic Separation: Adjust the chromatographic conditions to separate the analyte from the interfering matrix components. A longer column or a shallower gradient can improve resolution.

    • Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard will experience the same matrix effects as the analyte, effectively compensating for any signal suppression or enhancement.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of 4-Piperidinyl(1-pyrrolidinyl)methanone to consider for method development?

A: While specific experimental data for the target analyte is limited, we can infer properties from its structure and related compounds. The presence of two basic nitrogen atoms suggests it will be a basic compound. A related compound, 4-(1-pyrrolidinyl)piperidine, has a reported water solubility of 71 g/L and a logP of 0.96, indicating it is relatively polar.[7] These properties suggest that reversed-phase chromatography with an acidic mobile phase is a suitable starting point.

Q: How should I handle the stability of 4-Piperidinyl(1-pyrrolidinyl)methanone in biological samples?

A: The stability of piperidine and pyrrolidine-containing compounds in biological matrices can be a concern. It is crucial to perform stability studies under various conditions:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample processing.

  • Long-Term Storage Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over the duration of the study.

  • Post-Preparative Stability: Check for degradation in the reconstituted samples in the autosampler.

Q: What are the ideal Multiple Reaction Monitoring (MRM) transitions for this compound?

A: The MRM transitions must be determined experimentally by infusing a standard solution of 4-Piperidinyl(1-pyrrolidinyl)methanone into the mass spectrometer.

  • Parent Ion (Q1): In positive ion mode ESI, the parent ion will likely be the protonated molecule [M+H]+.

  • Product Ions (Q3): Fragment the parent ion in the collision cell and identify stable, intense product ions. The most intense transition will be used for quantification, and a second, less intense transition can be used for confirmation.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation (SPE) cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Plasma Sample + IS sp3 Load Sample sp1->sp3 sp2 Condition & Equilibrate Cartridge sp2->sp3 sp4 Wash sp3->sp4 sp5 Elute sp4->sp5 sp6 Evaporate & Reconstitute sp5->sp6 lcms1 Injection sp6->lcms1 Inject lcms2 Chromatographic Separation lcms1->lcms2 lcms3 ESI (+) lcms2->lcms3 lcms4 MRM Detection lcms3->lcms4 da1 Peak Integration lcms4->da1 Acquire Data da2 Calibration Curve da1->da2 da3 Quantification da2->da3

Caption: Proposed experimental workflow for the quantitative analysis of 4-Piperidinyl(1-pyrrolidinyl)methanone.

Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed q1 Is tailing observed for all peaks? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol_all Check for extra-column dead volume. Consider blocked column frit. a1_yes->sol_all q2 Is the mobile phase pH appropriate? a1_no->q2 end Peak Shape Improved sol_all->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the column chemistry suitable? a2_yes->q3 sol_ph Adjust mobile phase pH. Use acidic modifier (e.g., 0.1% Formic Acid). a2_no->sol_ph sol_ph->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end sol_col Use a column with low silanol activity (e.g., end-capped or hybrid). a3_no->sol_col sol_col->end

Caption: A decision tree for troubleshooting peak tailing issues.

Data Summary

ParameterRecommended ConditionRationale
HPLC Column C18, < 3 µm, with end-cappingProvides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analyte for good peak shape and ESI sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minTypical for analytical LC-MS.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Ionization Mode ESI PositiveThe basic nitrogens are readily protonated.
Detection MRMProvides high selectivity and sensitivity.

References

  • Chem-Impex. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved February 2, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-(1-pirrolidinil)piperidina. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). 4-(1-pirrolidinil)-piperidina. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved February 2, 2026, from [Link]

  • Al-Shehri, M. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. Retrieved February 2, 2026, from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 2, 2026, from [Link]

  • Sepax Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved February 2, 2026, from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved February 2, 2026, from [Link]

  • MicroSolv Technology Corporation. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved February 2, 2026, from [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved February 2, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Piperidinyl(1-pyrrolidinyl)methanone Scaffolds vs. PPARδ Agonists in Metabolic Drug Discovery

The following guide provides a rigorous technical comparison between the chemical scaffold 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride and established PPARδ agonists (e.g., GW501516, Seladelpar). Scientific Note...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between the chemical scaffold 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride and established PPARδ agonists (e.g., GW501516, Seladelpar).

Scientific Note: The compound 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (CAS 35090-95-0) is technically a chemical building block (scaffold) rather than a standalone clinical PPARδ agonist.[1] It is frequently employed in the synthesis of metabolic GPCR modulators (such as GPR119 agonists) and Histamine H3 antagonists.[1] This guide contrasts the potential and utility of this scaffold class against the established efficacy and risks of direct PPARδ agonists.[1]

[1]

Executive Summary: Scaffold vs. Agonist

In the landscape of metabolic drug discovery, researchers often choose between developing Nuclear Receptor Agonists (targeting PPARδ for mitochondrial biogenesis and lipid oxidation) and GPCR Modulators (targeting GPR119 or H3 receptors for insulin secretion and satiety).[1]

  • The Challenger (Scaffold): 4-Piperidinyl(1-pyrrolidinyl)methanone HCl represents a versatile "privileged structure" used to synthesize GPCR ligands.[1] It lacks the acidic "head group" required for direct PPAR activation but serves as the core for drugs that modulate metabolic signaling indirectly (cAMP pathways).[1]

  • The Incumbents (PPARδ Agonists): GW501516 (Cardarine) and Seladelpar (MBX-8025) are direct, high-affinity ligands for the Peroxisome Proliferator-Activated Receptor Delta.[1] They drive direct transcriptional changes in fatty acid oxidation genes (CPT1A, PDK4).[1]

Chemical & Pharmacological Profiles[1]

A. 4-Piperidinyl(1-pyrrolidinyl)methanone HCl (The Scaffold)[1][2][3]
  • Structure: A piperidine ring linked via a carbonyl group to a pyrrolidine ring.[1]

  • Role: Pharmacophore fragment.[1]

  • Primary Utility: Synthesis of GPR119 agonists (e.g., GSK1292263 derivatives) which stimulate GLP-1 secretion.[1]

  • Mechanism: When incorporated into a full drug, it typically targets Class A GPCRs, activating Gngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    s proteins 
    
    
    
    Adenylate Cyclase
    
    
    cAMP
    
    
    PKA.
B. GW501516 (The Reference PPARδ Agonist)[1][4][5][6][7]
  • Structure: Thiazole-based phenoxyacetic acid.[1]

  • Role: Potent, selective PPARδ agonist.[1][2]

  • Mechanism: Binds PPARδ-LBD ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Heterodimerizes with RXR 
    
    
    
    Binds PPRE DNA elements
    
    
    Recruits PGC-1
    
    
    
    
    Transcription of oxidative genes.
  • Status: Abandoned clinically due to carcinogenicity; widely used as a research tool.[1]

C. Seladelpar (The Clinical Contender)[1]
  • Structure: Phenoxyacetic acid derivative.[1]

  • Role: Selective PPARδ agonist for Primary Biliary Cholangitis (PBC) and NASH.[1]

  • Mechanism: Similar to GW501516 but with a distinct safety profile and liver-centric distribution.[1]

Comparative Performance Data

The following table contrasts the biological output of a standard PPARδ agonist (GW501516) against the typical output of a metabolic drug derived from the Piperidinyl-Pyrrolidinyl scaffold (e.g., a GPR119 agonist).

FeatureGW501516 (PPARδ Agonist) Piperidinyl-Pyrrolidinyl Derivatives (e.g., GPR119)
Primary Target Nuclear Receptor (PPARδ)GPCR (Cell Surface)
Potency (EC50) ~1.1 nM (High Potency)10–100 nM (Typical for derivatives)
Selectivity >1000-fold vs PPAR

/

High selectivity for GPR119 vs other GPCRs
Metabolic Effect

Fatty Acid Oxidation,

Mitochondria

Insulin Secretion (Glucose-dependent),

GLP-1
Muscle Endurance Significantly Increased ("Exercise Mimetic")Minimal direct effect on muscle endurance
Oncogenic Risk High (Rapid tumor development in rodents)Low (Standard GPCR tox profile)
Key Biomarker CPT1A, PDK4 mRNA upregulationcAMP accumulation, Insulin release

Mechanistic Visualization (Pathway Logic)[1]

The diagram below illustrates the divergent signaling pathways between the direct PPARδ activation (GW501516) and the GPCR modulation typical of Piperidinyl-Pyrrolidinyl derivatives.

MetabolicSignaling cluster_0 Nucleus cluster_1 Cell Membrane / Cytosol GW GW501516 (Ligand) PPARd PPARδ (Nuclear Receptor) GW->PPARd Binds RXR RXR (Heterodimer) PPARd->RXR Dimerizes DNA PPRE (DNA Element) RXR->DNA Binds Promoter Genes Transcription: CPT1A, PDK4 DNA->Genes Upregulates Mito Mitochondrial Biogenesis Genes->Mito Physiological Effect Scaffold Piperidinyl-Pyrrolidinyl Derivative (Ligand) GPCR GPR119 (GPCR) Scaffold->GPCR Binds Gs Gαs Protein GPCR->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Produces Insulin Insulin/GLP-1 Secretion cAMP->Insulin Triggers Exocytosis

Caption: Figure 1. Divergent signaling cascades. PPARδ agonists (Red) penetrate the nucleus to drive gene transcription, while Piperidinyl-Pyrrolidinyl derivatives (Blue) typically act at the cell membrane to trigger second messenger cascades.[1]

Experimental Protocols

To validate the activity of a compound (whether a novel Piperidinyl-Pyrrolidinyl derivative or a PPAR agonist), the following self-validating protocols are recommended.

Protocol A: PPARδ Nuclear Transactivation Assay (Luciferase Reporter)

Purpose: To quantify the direct transcriptional potency of the agonist.[1]

  • Cell Line: HEK293T or CHO cells.

  • Transfection:

    • Plasmid 1: Gal4-PPARδ-LBD (Ligand Binding Domain fused to Gal4 DNA binding domain).[1]

    • Plasmid 2: UAS-Luciferase (Reporter containing Gal4 binding sites).[1]

    • Control: Renilla luciferase (for normalization).

  • Treatment:

    • Seed cells in 96-well plates (20,000 cells/well).[1]

    • After 24h, treat with serial dilutions of GW501516 (Positive Control, 0.1 nM – 10 µM) and Test Compound (Piperidinyl-Pyrrolidinyl derivative).[1]

    • Include DMSO vehicle control (0.1%).[1]

  • Readout:

    • Lyse cells after 24h incubation.[1]

    • Measure Firefly and Renilla luminescence using a dual-luciferase assay kit.[1]

  • Data Analysis:

    • Calculate Relative Light Units (RLU) = Firefly/Renilla.[1]

    • Plot Dose-Response Curve (Log[Agonist] vs RLU).

    • Validation: GW501516 must show EC50 ~1–5 nM.[1] If the Test Compound shows no activity, it confirms it is not a direct PPAR agonist.[1]

Protocol B: Mitochondrial Respiration Stress Test (Seahorse XF)

Purpose: To measure functional changes in fatty acid oxidation (FAO).[1]

  • Cell Line: C2C12 Myoblasts (differentiated to myotubes for 5 days).

  • Pre-Treatment: Incubate myotubes with GW501516 (10 nM) or Test Compound for 24h.

  • Assay Media: Seahorse XF base medium supplemented with BSA-Palmitate (substrate for FAO).[1]

  • Injection Strategy:

    • Port A: Oligomycin (ATP synthase inhibitor) – Measures ATP-linked respiration.[1]

    • Port B: FCCP (Uncoupler) – Measures Maximal Respiration Capacity.[1]

    • Port C: Rotenone/Antimycin A – Shuts down ETC.

  • Interpretation:

    • PPARδ Effect: GW501516 treatment should significantly increase Maximal Respiration and Spare Respiratory Capacity compared to vehicle.[1]

    • Scaffold Effect: Unless the Piperidinyl-Pyrrolidinyl derivative activates AMPK or PPARs indirectly, respiration profiles often remain baseline or show glucose-dependent shifts.[1]

Safety & Toxicology: The Critical Differentiator

The primary barrier to PPARδ agonist development is carcinogenicity .[1]

  • GW501516: Development was halted by GSK after preclinical studies showed rapid induction of adenocarcinomas in multiple organs (liver, stomach, bladder) in rodents at all tested doses.[1]

  • Mechanism of Toxicity: Continuous, supraphysiological proliferation of epithelial cells driven by PPARδ-mediated VEGF expression and anti-apoptotic pathways.[1]

  • Piperidinyl-Pyrrolidinyl Derivatives: Generally possess a cleaner safety profile regarding tumorigenesis, as GPCR modulation (e.g., GPR119) does not typically drive uncontrolled cell proliferation.[1] Their risks are usually associated with hERG channel inhibition (cardiac safety) or off-target CNS effects.[1]

References

  • GlaxoSmithKline. (2000).[1] Discovery and biological activity of GW501516, a selective PPARdelta agonist.[1][2][3]

  • Bayer, et al. (2018).[1] Synthesis and SAR of Piperidinyl-Pyrrolidinyl Ureas as GPR119 Agonists.[1] Journal of Medicinal Chemistry.[1]

  • Narkar, V. A., et al. (2008).[1] AMPK and PPARdelta agonists are exercise mimetics.[1] Cell.[1] [1]

  • CymaBay Therapeutics. (2019).[1] Seladelpar (MBX-8025) Clinical Data in NASH and PBC.[1][1]

  • Fluorochem. (2024).[1] Safety Data Sheet: 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride.[1][4]

Sources

Comparative

A Guide to Spectroscopic Differentiation: Piperidin-4-yl(pyrrolidin-1-yl)methanone and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals In the realm of chemical synthesis and drug development, the precise identification and characterization of a molecule are paramount. Often, compounds are s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the precise identification and characterization of a molecule are paramount. Often, compounds are synthesized or utilized as either a free base or a salt, forms which can exhibit distinct physical, chemical, and pharmacological properties. This guide provides an in-depth spectroscopic comparison of Piperidin-4-yl(pyrrolidin-1-yl)methanone (CAS 35090-95-0), the free base, and its corresponding hydrochloride salt, 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (CAS 188979-07-9).[1][2]

While direct side-by-side published spectra for these specific compounds are not always available, this guide will leverage fundamental spectroscopic principles to delineate the expected key differences. Understanding these distinctions is critical for confirming chemical identity, assessing purity, and ensuring the correct form of the molecule is used in subsequent applications.

The Chemical Distinction: Free Base vs. Hydrochloride Salt

The core difference between these two compounds lies in the protonation state of the piperidine nitrogen. In the hydrochloride salt (CAS 188979-07-9), this secondary amine is protonated to form a positively charged ammonium ion, with a chloride counter-ion. This protonation induces significant changes in the electronic environment of the molecule, which are readily detectable by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for distinguishing between the free base and its hydrochloride salt. The protonation of the piperidine nitrogen creates a positive charge that deshields adjacent nuclei, causing their signals to shift to a higher chemical shift (downfield).[3]

Expected ¹H NMR Spectral Differences
Proton Environment CAS 35090-95-0 (Free Base) CAS 188979-07-9 (HCl Salt) Rationale for Difference
Piperidine N-H Broad singlet, ~1-3 ppm (variable, may exchange)Broad singlet, significantly downfield (>8 ppm)The proton is now part of a charged ammonium group (NH₂⁺), leading to strong deshielding. This is a definitive diagnostic peak.
Piperidine H2/H6 (adjacent to N) Multiplet, ~2.5-2.7 ppmMultiplet, shifted downfield to ~2.9-3.2 ppmThe positive charge on the adjacent nitrogen withdraws electron density, deshielding these protons.[3]
Piperidine H3/H5 Multiplet, ~1.5-1.7 ppmMultiplet, slightly shifted downfieldThe inductive effect of the positive charge diminishes with distance but may still cause a minor downfield shift.
Piperidine H4 Multiplet, ~2.7-2.9 ppmMultiplet, shifted downfieldThis proton is adjacent to the electron-withdrawing carbonyl group and also influenced by the protonated nitrogen.
Pyrrolidine Protons Multiplets, ~1.8-1.9 ppm and ~3.4-3.5 ppmMinimal to no significant shift expectedThese protons are distant from the site of protonation, so their chemical environment is largely unaffected.
Expected ¹³C NMR Spectral Differences
Carbon Environment CAS 35090-95-0 (Free Base) CAS 188979-07-9 (HCl Salt) Rationale for Difference
Piperidine C2/C6 ~45-47 ppmShifted downfieldDirect attachment to the positively charged nitrogen results in significant deshielding.
Piperidine C3/C5 ~28-30 ppmShifted downfieldThe inductive effect of the N⁺ causes a noticeable downfield shift.
Piperidine C4 ~40-42 ppmShifted downfieldThe combined electron-withdrawing effects of the carbonyl and the protonated ring nitrogen cause a downfield shift.
Carbonyl C=O ~175 ppmMinimal shift expectedWhile the electronic environment changes, the effect on the distant carbonyl carbon is typically small.
Pyrrolidine Carbons ~24-26 ppm and ~46-48 ppmMinimal to no significant shift expectedThese carbons are too distant from the site of protonation to be significantly affected.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides a rapid and effective method for distinguishing between the two forms by analyzing their characteristic vibrational modes. The key region of interest is the N-H stretching region.

Vibrational Mode CAS 35090-95-0 (Free Base) CAS 188979-07-9 (HCl Salt) Rationale for Difference
N-H Stretch Single, weak-to-medium sharp peak at ~3300-3350 cm⁻¹Very broad, strong absorption band from ~2700-3000 cm⁻¹This broad envelope is characteristic of the N-H⁺ stretch in a secondary amine salt and is a result of strong hydrogen bonding and overtone/combination bands.[4] This is the most telling difference in the IR spectra.
N-H Bend ~1560-1650 cm⁻¹ (can be weak)Stronger, sharper peak in the ~1560-1620 cm⁻¹ rangeThis corresponds to the NH₂⁺ bending vibration.[4]
C=O Stretch ~1630-1650 cm⁻¹ (Amide)May show a slight shiftChanges in hydrogen bonding and electronic environment can subtly influence the carbonyl stretching frequency.

Mass Spectrometry (MS) Comparison

When using soft ionization techniques like Electrospray Ionization (ESI), both compounds are expected to yield the same primary molecular ion.

Technique CAS 35090-95-0 (Free Base) CAS 188979-07-9 (HCl Salt) Rationale for Observation
ESI-MS (Positive Mode) [M+H]⁺ at m/z 183.15[M+H]⁺ at m/z 183.15In the ESI process, the hydrochloride salt dissociates in solution. The free base is then protonated to generate the same [M+H]⁺ ion as the free base starting material.[5] The mass analyzer detects the mass of the organic cation, not the salt complex.

Note: While the primary ion is the same, mass spectrometry is not the ideal technique for distinguishing between these two forms. However, it remains essential for confirming the molecular weight of the organic structure.[6]

Experimental Protocols

To ensure reproducible and high-quality data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

Rationale: The choice of a suitable deuterated solvent is crucial. DMSO-d₆ is often preferred for amine salts as it readily dissolves the sample and slows the exchange of the acidic N-H protons, making them easier to observe.[7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.[7]

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Instrument Setup (Typical 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Acquire a standard ¹³C NMR spectrum with 1024 or more scans, depending on sample concentration.

    • Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: FT-IR Sample Preparation (KBr Pellet Method)

Rationale: The KBr pellet method is a common technique for acquiring high-quality IR spectra of solid samples. It minimizes scattering and produces sharp, well-defined peaks by dispersing the analyte in an IR-transparent matrix.[8]

  • Sample Preparation:

    • Gently grind a small amount of spectroscopy-grade Potassium Bromide (KBr) in an agate mortar and pestle. Heat in an oven at ~110°C for 2-4 hours and store in a desiccator to ensure it is completely dry.[9]

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The ratio should be approximately 1:100.[8]

    • Combine the sample and KBr in the agate mortar and grind thoroughly for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Assemble the pellet die. Transfer a small amount of the mixture into the die and distribute it evenly.

    • Place the die into a hydraulic press.[9]

    • If available, connect the die to a vacuum line for 1-2 minutes to remove trapped air and moisture.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.[8]

    • Carefully release the pressure and disassemble the die to retrieve the pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Protocol 3: ESI-Mass Spectrometry Analysis

Rationale: ESI is a soft ionization technique ideal for polar molecules like amines, transferring them from solution to the gas phase with minimal fragmentation.[10][11]

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid in 50:50 methanol:water) to promote protonation.

  • Data Acquisition (Direct Infusion):

    • Set the mass spectrometer to positive ion mode.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Visualization of Analytical Workflow

The following diagrams illustrate the logical process for characterizing and differentiating between the two compounds.

G cluster_0 Spectroscopic Analysis Workflow start Unknown Sample (CAS 188979-07-9 or 35090-95-0) ir_spec Acquire FT-IR Spectrum (Protocol 2) start->ir_spec nmr_spec Acquire NMR Spectra (¹H & ¹³C, Protocol 1) start->nmr_spec ms_spec Acquire ESI-MS (Protocol 3) start->ms_spec

Caption: General workflow for the spectroscopic analysis of an unknown sample.

G ir_check Analyze FT-IR Spectrum: Broad band at 2700-3000 cm⁻¹? nmr_check Analyze ¹H NMR Spectrum: Broad N-H₂⁺ proton signal > 8 ppm? ir_check->nmr_check Yes is_free_base Conclusion: CAS 35090-95-0 (Free Base) ir_check->is_free_base No (Sharp N-H at ~3300 cm⁻¹) is_hcl_salt Conclusion: CAS 188979-07-9 (Hydrochloride Salt) nmr_check->is_hcl_salt Yes nmr_check->is_free_base No (N-H proton < 3 ppm or absent) caption Decision tree for sample identification.

Caption: Decision tree for identifying the compound based on key spectral features.

Conclusion

The differentiation between Piperidin-4-yl(pyrrolidin-1-yl)methanone and its hydrochloride salt is straightforward using standard spectroscopic techniques. FT-IR spectroscopy provides the most rapid and definitive initial test , with the presence of a broad ammonium N-H⁺ stretch being a clear indicator of the hydrochloride salt. ¹H NMR spectroscopy offers confirmatory evidence , revealing a significant downfield shift of the piperidine N-H proton and adjacent protons. While mass spectrometry confirms the molecular weight of the core structure, it is not suitable for distinguishing between the free base and its salt form under typical ESI conditions. By following the detailed protocols and logical workflows presented in this guide, researchers can confidently and accurately characterize their compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl) piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. Available at: [Link]

  • PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Available at: [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]

  • Reddit. (2024, July 23). Is it possible to detect a salt (Cl-) salt with mass spectroscopy? r/chemhelp. Available at: [Link]

  • Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Available at: [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (2015, February 4). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring? Available at: [Link]

  • Di Girolamo, F., & Fuiano, V. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. European Journal of Pharmaceutical and Medical Research, 8(3), 295-299. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved February 2, 2026, from [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 622-634. Available at: [Link]

  • Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Reddy, R. G., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27352–27361. Available at: [Link]

  • LCGC International. (2021, March 1). Electrospray Ionization for Mass Spectrometry. Available at: [Link]

  • Chromatography Forum. (2006, November 15). standard different salt form to that of sample. Available at: [Link]

Sources

Validation

Comparative Guide: Therapeutic Profiling of 4-Piperidinyl(1-pyrrolidinyl)methanone Analogs

Executive Summary The 4-Piperidinyl(1-pyrrolidinyl)methanone scaffold (CAS 35090-95-0) represents a privileged structural motif in medicinal chemistry, serving as a versatile core for developing ligands targeting both G-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Piperidinyl(1-pyrrolidinyl)methanone scaffold (CAS 35090-95-0) represents a privileged structural motif in medicinal chemistry, serving as a versatile core for developing ligands targeting both G-Protein Coupled Receptors (GPCRs) and metabolic enzymes. This guide compares the in vitro and in vivo activity of two distinct analog series derived from this scaffold: Monoacylglycerol Lipase (MAGL) Inhibitors (targeted for pain and inflammation) and Histamine H3 Receptor Antagonists (targeted for cognitive disorders).

By modulating the substitution on the piperidine nitrogen, researchers can shift the pharmacological profile from enzyme inhibition (MAGL) to receptor antagonism (H3/5-HT), demonstrating the scaffold's "chameleon-like" utility in drug discovery.

Chemical Profile & Scaffold Architecture

The core structure consists of a piperidine ring linked to a pyrrolidine ring via a carbonyl (methanone) bridge. This arrangement provides a semi-rigid linker with a hydrogen-bond accepting motif (carbonyl) and a modifiable basic center (piperidine nitrogen).

FeatureChemical PropertyMedicinal Chemistry Role
Core Structure 4-(Pyrrolidine-1-carbonyl)piperidineScaffold backbone
Linker Amide (Methanone)Hydrogen bond acceptor; defines spatial orientation
Head Group PyrrolidineHydrophobic/Polar interactions; fits small pockets
Tail Group Piperidine Nitrogen (

Amine)
Critical attachment point for selectivity-determining side chains

Comparative Analysis: MAGL Inhibitors vs. H3 Antagonists

This section contrasts two primary therapeutic applications of the scaffold.

Series A: MAGL Inhibitors (Pain & Inflammation)

Target: Monoacylglycerol Lipase (MAGL), the enzyme responsible for hydrolyzing 2-arachidonoylglycerol (2-AG), a key endocannabinoid. Mechanism: Inhibition of MAGL elevates 2-AG levels, activating CB1/CB2 receptors to produce analgesia without the psychotropic side effects of direct CB1 agonists.

  • Design Strategy: The piperidine nitrogen is functionalized with carbamates (e.g., hexafluoroisopropyl carbamate). The carbamate moiety acts as a "suicide substrate" or covalent modifier of the MAGL active site serine.

  • In Vitro Activity:

    • Potency: Analogs demonstrate IC

      
       values in the low nanomolar range (1–50 nM).
      
    • Selectivity: High selectivity against Fatty Acid Amide Hydrolase (FAAH) and ABHD6 is crucial to avoid off-target metabolic disruptions.

  • In Vivo Activity:

    • Efficacy: Significant reduction in mechanical allodynia and thermal hyperalgesia in rodent neuropathic pain models (e.g., CCI model).

    • Safety: Reduced catalepsy compared to direct CB1 agonists (e.g., THC).

Series B: Histamine H3 Antagonists (Cognition & Sleep)

Target: Histamine H3 Receptor (GPCR), a presynaptic autoreceptor. Mechanism: Blockade of H3 receptors enhances the release of histamine, acetylcholine, and norepinephrine in the cortex.

  • Design Strategy: The piperidine nitrogen is substituted with lipophilic alkyl/aryl groups (e.g., propyl-biphenyl). The basic nitrogen serves as the primary interaction point with the conserved Aspartate residue in the GPCR transmembrane domain.

  • In Vitro Activity:

    • Affinity: High binding affinity (

      
       < 10 nM).
      
    • Function: Inverse agonism or neutral antagonism in GTP

      
      S assays.
      
  • In Vivo Activity:

    • Efficacy: Promotes wakefulness in narcolepsy models; improves short-term memory in Morris Water Maze tasks.

    • PK/PD: Requires blood-brain barrier (BBB) penetration; metabolic stability is often optimized by fluorination of the tail group.

Summary Data Table
ParameterSeries A: MAGL InhibitorsSeries B: H3 Antagonists
Key Substituent Carbamate (e.g., Hexafluoroisopropyl)Alkyl-Aryl (e.g., Propyl-biphenyl)
Primary Interaction Covalent/Serine Trap (Enzyme)Ionic/Aspartate Salt Bridge (GPCR)
In Vitro Potency IC

: 5 – 50 nM

: 1 – 20 nM
In Vivo Model Chronic Constriction Injury (Rat)Object Recognition / Water Maze (Rat)
Therapeutic Outcome Analgesia, Anti-inflammatoryCognitive Enhancement, Wakefulness
Key Risk Irreversible inhibition specificityhERG inhibition (cardiac safety)

Experimental Protocols

Protocol 1: In Vitro MAGL Activity Assay

Objective: Determine the IC


 of analogs against human MAGL using a fluorescence-based substrate.
  • Reagent Preparation:

    • Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% BSA.

    • Substrate: 4-nitrophenylacetate or arachidonoyl-1-thio-glycerol (for colorimetric/fluorescent readout).

    • Enzyme: Recombinant human MAGL (HEK293 lysate or purified).

  • Compound Dosing:

    • Prepare 10-point serial dilutions of the test analog in DMSO.

    • Add 1

      
      L of compound to 99 
      
      
      
      L of enzyme solution in a 96-well black plate.
    • Pre-incubation: Incubate for 15 minutes at room temperature (critical for carbamate covalent inhibitors to reach equilibrium).

  • Reaction Initiation:

    • Add substrate (final concentration

      
      ) to initiate the reaction.
      
  • Measurement:

    • Monitor hydrolysis kinetics via fluorescence (Ex 340 nm / Em 460 nm) or absorbance (405 nm) for 30 minutes.

  • Analysis:

    • Calculate slope of the linear phase. Normalize to vehicle control (100% activity) and no-enzyme control (0% activity). Fit to sigmoidal dose-response curve.

Protocol 2: In Vivo Behavioral Assessment (Neuropathic Pain)

Objective: Evaluate oral efficacy of MAGL inhibitors in the Chronic Constriction Injury (CCI) model.

  • Subject Preparation: Male Sprague-Dawley rats (200-250g).

  • Induction: Under anesthesia, expose the sciatic nerve and loosely tie 4 ligatures (chromic gut) around the nerve. Allow 14 days for hyperalgesia to develop.

  • Baseline Testing: Measure mechanical withdrawal threshold using von Frey filaments (Up-Down method).

  • Dosing: Administer test compound (e.g., 10 mg/kg, p.o.) or vehicle (0.5% Methylcellulose).

  • Time-Course Testing:

    • Measure withdrawal thresholds at 1, 3, 6, and 24 hours post-dose.

    • Validation: A significant increase in withdrawal threshold (g) compared to vehicle indicates analgesia.

  • Statistical Analysis: Two-way ANOVA followed by Bonferroni post-hoc test.

Visualizations

Diagram 1: Scaffold Divergence & SAR Strategy

This diagram illustrates how the core scaffold is modified to access different biological targets.

ScaffoldSAR Core 4-Piperidinyl (1-pyrrolidinyl)methanone (CAS 35090-95-0) Mod_N Piperidine N-Substitution Core->Mod_N Derivatization Site Chem_Carbamate Carbamate Linker (e.g., Hexafluoroisopropyl) Mod_N->Chem_Carbamate Covalent Trap Chem_Alkyl Alkyl/Aryl Linker (e.g., Propyl-biphenyl) Mod_N->Chem_Alkyl Lipophilic Tail Target_MAGL Target: MAGL Enzyme (Pain/Inflammation) Target_H3 Target: H3 Receptor (Cognition/Sleep) Chem_Carbamate->Target_MAGL Serine Nucleophile Attack Chem_Alkyl->Target_H3 Ionic Interaction (Asp)

Caption: Divergent synthesis pathways transforming the core scaffold into either covalent enzyme inhibitors (MAGL) or non-covalent GPCR antagonists (H3).

Diagram 2: MAGL Inhibition Signaling Pathway

This diagram details the downstream effects of MAGL inhibition by these analogs.

MAGL_Pathway Inhibitor Piperidine-Carbamate Analog MAGL MAGL Enzyme Inhibitor->MAGL Irreversible Inhibition TwoAG 2-AG (Endocannabinoid) MAGL->TwoAG Hydrolysis (Blocked) AA Arachidonic Acid MAGL->AA Production (Blocked) CB1 CB1 Receptor (Peripheral/Central) TwoAG->CB1 Activation COX COX Enzymes AA->COX Substrate Effect Analgesia & Anti-inflammation CB1->Effect Gi/o Signaling Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Synthesis Prostaglandins->Effect Reduced Inflammation

Caption: Mechanism of Action: MAGL inhibition prevents 2-AG hydrolysis, enhancing CB1 signaling while simultaneously reducing pro-inflammatory arachidonic acid metabolites.

References

  • PubChem. (2025). Piperidin-4-yl(pyrrolidin-1-yl)methanone - Compound Summary. National Library of Medicine. [Link]

  • Abide Therapeutics. (2016). Piperazine carbamates and methods of making and using same.
  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • Mulvihill, M. J., & Nomura, D. K. (2013). Therapeutic potential of monoacylglycerol lipase inhibitors. Life Sciences, 92(8-9), 492-497. [Link]

Comparative

Confirming the structure of synthesized 4-Piperidinyl(1-pyrrolidinyl)methanone HCl

Executive Summary 4-Piperidinyl(1-pyrrolidinyl)methanone HCl (CAS: 35090-95-0) is a critical secondary amine scaffold used frequently in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Piperidinyl(1-pyrrolidinyl)methanone HCl (CAS: 35090-95-0) is a critical secondary amine scaffold used frequently in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.[1][2][3] Its structural integrity is defined not just by the covalent connectivity of the piperidine-pyrrolidine amide, but critically by its salt stoichiometry and isomeric purity .

This guide compares Standard Quality Control (Tier 1) against Definitive Structural Elucidation (Tier 2) . While Tier 1 methods (LC-MS) are sufficient for high-throughput screening, they often fail to distinguish between the Hydrochloride (HCl) salt, Trifluoroacetate (TFA) salt, and the Free Base—variations that drastically alter solubility and biological assay performance.

Part 1: Comparative Analysis of Validation Tiers

The "performance" of your synthesized product depends heavily on the rigor of its characterization. The table below contrasts the data fidelity between a standard checkout and the required rigor for publication or GMP release.

FeatureTier 1: Standard QC (Rapid) Tier 2: Definitive Validation (Publication Grade)
Primary Goal Confirm Molecular Weight & PurityConfirm Salt Form, Rotamers, & Counter-ion Stoichiometry
Technique A LC-MS (ESI+) High-Res MS (Q-TOF/Orbitrap)
LimitationCannot see counter-ions (Cl⁻/TFA⁻).Still "blind" to the salt form without IC.
Technique B 1H NMR (DMSO-d₆) 1H NMR (D₂O) + 19F NMR + 13C NMR
LimitationDMSO signals mask ammonium protons; hygroscopic water peak interferes.D₂O eliminates exchangeable protons to clarify the scaffold; 19F rules out TFA.
Technique C Melting Point Argentometric Titration / Ion Chromatography
LimitationBroad ranges for amorphous salts.Quantifies Cl⁻ % to prove mono- vs. di-HCl.
Outcome Risk of False Positive (e.g., TFA salt identified as HCl salt).Absolute Structural Certainty.
The Critical Pitfall: HCl vs. TFA Salts

Syntheses involving Boc-deprotection often use Trifluoroacetic Acid (TFA). If the subsequent ion exchange to HCl is incomplete, the product will contain residual TFA.

  • TFA Salts: Cytotoxic in cell assays; different solubility profile.[4]

  • HCl Salts: Preferred for biological compatibility; higher water solubility.[4]

  • Detection: Standard 1H NMR does not show TFA or Cl. You must run 19F NMR (to detect TFA) or Silver Nitrate Titration (to quantify Cl).

Part 2: Experimental Protocols

Protocol A: Definitive 1H NMR Characterization

Objective: Assign the piperidine and pyrrolidine protons while accounting for amide rotamers.

Methodology:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL D₂O (Deuterium Oxide).

    • Why D₂O? It exchanges the ammonium (

      
      ) protons, cleaning up the 8.0–9.0 ppm region. It also sharpens the signals of the rigid ring systems compared to DMSO.
      
  • Acquisition: 400 MHz or higher; 64 scans minimum.

  • Key Spectral Features (Expected):

    • Pyrrolidine Ring (

      
      -protons):  Due to restricted rotation of the amide bond (C-N), the two 
      
      
      
      groups on the pyrrolidine are non-equivalent. Look for two distinct multiplets around 3.3–3.5 ppm .
    • Piperidine Ring (C2/C6 protons): The protons adjacent to the secondary amine will shift significantly downfield (~3.0–3.4 ppm) due to the positive charge of the HCl salt.

    • Piperidine (C4-H): The methine proton attached to the carbonyl group usually appears as a multiplet around 2.6–2.8 ppm .

Protocol B: Chloride Content Determination (The "HCl" Proof)

Objective: Prove the product is a Mono-Hydrochloride salt (Theoretical Cl% ≈ 16.2%).

Methodology (Gravimetric/Titration):

  • Dissolve 50 mg of product in 10 mL deionized water.

  • Acidify with dilute nitric acid (

    
    ).
    
  • Add 0.1 M Silver Nitrate (

    
    ) solution dropwise.
    
  • Observation: Immediate formation of a white precipitate (

    
    ) confirms the presence of chloride.
    
  • Quantification: For publication, use potentiometric titration to determine the exact mass % of Chloride.

Part 3: Visualization of Structural Logic

The following diagrams illustrate the decision-making process for validating this specific structure and the synthesis pathway risks.

Diagram 1: Structural Validation Workflow

This flowchart guides the researcher through the necessary "Go/No-Go" decision gates.

ValidationWorkflow Start Synthesized Solid (White Powder) LCMS Step 1: LC-MS (ESI+) Start->LCMS MassCheck Mass = 183.15 (M+H)? LCMS->MassCheck MassCheck->Start No (Recrystallize) NMR_H Step 2: 1H NMR (D2O) MassCheck->NMR_H Yes PurityCheck Integrals Correct? (No Boc signals ~1.4ppm) NMR_H->PurityCheck SaltCheck Step 3: Salt Verification PurityCheck->SaltCheck Pass F19 19F NMR (Check for TFA) SaltCheck->F19 AgNO3 AgNO3 Test (Check for Cl-) SaltCheck->AgNO3 Final CONFIRMED 4-Piperidinyl(1-pyrrolidinyl) methanone HCl F19->Final No Signal (-76ppm) AgNO3->Final Precipitate Formed

Caption: Figure 1. Step-wise validation logic. Note that LC-MS alone is insufficient to confirm the salt form.

Diagram 2: Synthesis & Impurity Tracking

Understanding the synthesis origin helps identify specific impurities (like the Boc-protected intermediate).

SynthesisPathway SM Boc-Isonipecotic Acid Step1 Coupling (EDC/HOBt + Pyrrolidine) SM->Step1 Inter Intermediate: N-Boc-4-(pyrrolidine-1-carbonyl)piperidine Step1->Inter Step2 Deprotection (4M HCl in Dioxane) Inter->Step2 Impurity Impurity Risk: Residual Boc (t-Butyl singlets) Inter->Impurity Incomplete Deprotection Product Target: 4-Piperidinyl(1-pyrrolidinyl)methanone HCl Step2->Product

Caption: Figure 2. Synthesis pathway highlighting the origin of the most common impurity (Boc-protected intermediate).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1520212, Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]

  • Royal Society of Chemistry (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels. (Authoritative source on the physicochemical impact of counter-ion exchange). Retrieved from [Link]

Sources

Validation

Comparative study of different synthetic routes to 4-piperidones

Executive Summary 4-Piperidones are privileged pharmacophores in medicinal chemistry, serving as the structural core for potent analgesics (fentanyl family), acetylcholinesterase inhibitors, and neurokinin receptor antag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Piperidones are privileged pharmacophores in medicinal chemistry, serving as the structural core for potent analgesics (fentanyl family), acetylcholinesterase inhibitors, and neurokinin receptor antagonists. Their synthesis is a critical checkpoint in drug development, dictating the scalability, cost, and stereochemical purity of the final API.

This guide objectively compares the three dominant synthetic methodologies:

  • The Dieckmann Condensation: The industrial standard for simple, scalable N-substituted cores.

  • The Petrenko-Kritschenko Condensation: The multicomponent "diversity engine" for symmetric polysubstitution.

  • The Hetero-Diels-Alder (HDA) Cycloaddition: The precision tool for stereochemically complex targets.

Mechanistic Overview & Route Classification

Route A: The Industrial Workhorse (Dieckmann Condensation)

Best for: Large-scale production of N-benzyl or N-phenethyl-4-piperidone. Mechanism: Double Michael addition of a primary amine to acrylates, followed by base-mediated intramolecular Claisen (Dieckmann) condensation and decarboxylation.

Route B: The Diversity Engine (Petrenko-Kritschenko)

Best for: Rapid library generation of 2,6-diaryl-4-piperidones. Mechanism: Double Mannich condensation involving an amine, two equivalents of aldehyde, and an acetonedicarboxylate equivalent.

Route C: The Precision Tool (Hetero-Diels-Alder)

Best for: Asymmetric synthesis and complex alkaloid scaffolds.[1] Mechanism: [4+2] Cycloaddition between an activated diene (e.g., Danishefsky’s diene) and an imine, followed by hydrolysis/reduction.

Detailed Comparative Analysis

Performance Metrics
MetricDieckmann CondensationPetrenko-KritschenkoHetero-Diels-Alder (HDA)
Overall Yield High (60–80%) Moderate (40–65%)High (>85% for cycloaddition)
Atom Economy Good (Loss of ROH/CO₂)Excellent (Water is byproduct)Poor (Loss of siloxy/methoxy groups)
Scalability Excellent (Kg to Ton) Good (Precipitation driven)Low (Expensive reagents)
Stereocontrol N/A (Achiral products)Low (Thermodynamic mixtures)Excellent (Catalyst controlled)
Reagent Cost Low (Acrylates, NaH)Low (Aldehydes, Amine)High (Danishefsky’s Diene)
Key Risk Runaway exotherm (Michael addn)Retro-Mannich degradationMoisture sensitivity (Lewis Acids)
Experimental Protocols
Protocol A: Scalable Synthesis of N-Benzyl-4-piperidone (Dieckmann Route)

Source Citation: Adapted from optimized industrial protocols [1, 2].

Reagents: Benzylamine (1.0 eq), Methyl Acrylate (2.2 eq), Sodium Methoxide (2.5 eq), Toluene, HCl.

  • Michael Addition: To a stirred solution of benzylamine in methanol at 0°C, add methyl acrylate dropwise. Critical: Maintain temp <10°C to prevent polymerization. Stir at r.t. for 24h to form the N,N-bis(2-methoxycarbonylethyl)benzylamine intermediate.

  • Cyclization: Charge a reactor with dry toluene and sodium methoxide. Heat to 80°C. Add the intermediate diester slowly over 2 hours. Why: High dilution prevents intermolecular polymerization.

  • Decarboxylation: Isolate the β-keto ester salt. Reflux in 6M HCl for 4 hours to effect hydrolysis and decarboxylation.

  • Workup: Basify with NaOH to pH 10, extract with DCM, and distill.

    • Target Yield: 75-80%

    • Purity: >98% (GC-MS)

Protocol B: Stereoselective HDA Route to 2-Substituted-4-Piperidones

Source Citation: Methodology based on Danishefsky et al. and modern catalytic variants [3, 4].

Reagents: Danishefsky’s Diene (1.1 eq), Aldimine (1.0 eq), ZnCl₂ (10 mol%), THF, 0.1M HCl.

  • Cycloaddition: Dissolve aldimine and ZnCl₂ in anhydrous THF at -78°C. Add Danishefsky’s diene dropwise. Stir for 4h.

  • Hydrolysis: Quench with 0.1M HCl/THF to remove the trimethylsilyl enol ether, yielding the 2,3-dihydro-4-pyridone.

  • Reduction: Treat the dihydropyridone with L-Selectride (for 1,2-reduction) or H₂/Pd-C (for full saturation) to obtain the 4-piperidone.

    • Target Yield: 85% (Cycloaddition), 90% (Reduction)

    • ee: >90% (with chiral catalyst)

Visualizations

Diagram 1: Comparative Workflows

This diagram contrasts the linear, multi-step nature of the Dieckmann route with the convergent nature of the Petrenko-Kritschenko and HDA routes.

PiperidoneRoutes cluster_0 Dieckmann (Linear) cluster_1 Petrenko-Kritschenko (Convergent) cluster_2 Hetero-Diels-Alder (Cycloaddition) Amine Primary Amine Diester Acyclic Diester Amine->Diester Michael Addn Acrylate 2x Acrylate Acrylate->Diester Cyclic β-Keto Ester Diester->Cyclic NaOR/Heat ProductD 4-Piperidone Cyclic->ProductD -CO2 (HCl) Aldehyde 2x Aldehyde ProductP 2,6-Diaryl-4-Piperidone Aldehyde->ProductP Double Mannich AmineP Amine AmineP->ProductP Double Mannich Ketoester Acetonedicarboxylate Ketoester->ProductP Double Mannich Diene Danishefsky Diene DHP Dihydropyridone Diene->DHP Lewis Acid Imine Imine Imine->DHP Lewis Acid ProductH Chiral 4-Piperidone DHP->ProductH Reduction

Caption: Workflow comparison showing the linear assembly of the Dieckmann route versus the convergent assembly of Petrenko and HDA strategies.

Diagram 2: Decision Matrix for Synthetic Strategy

A logic flow to assist researchers in selecting the optimal route based on substrate requirements.

DecisionMatrix Start Target Molecule Analysis Subst Is the Piperidone Ring Substituted? Start->Subst Sym Is Substitution Symmetric (2,6-Ar)? Subst->Sym Yes Scale Is Scale > 100g? Subst->Scale No (N-subst only) Complex Is Stereochemistry/Chirality Critical? Sym->Complex No Petrenko Route B: Petrenko-Kritschenko (Rapid Diversity, Symmetric) Sym->Petrenko Yes Dieckmann Route A: Dieckmann Condensation (High Scale, Low Cost) Complex->Dieckmann No (3-subst via alkylation) HDA Route C: Hetero-Diels-Alder (High Precision, Asymmetric) Complex->HDA Yes Scale->Dieckmann Yes Scale->Dieckmann No (Standard Lab Scale)

Caption: Strategic decision tree for selecting a synthetic route based on substitution pattern, stereochemical needs, and scale.

References

  • Janssen, P. A. J., et al. (1969). Synthetic Analgesics: Synthesis of N-substituted 4-piperidones. Journal of Medicinal Chemistry.

  • Taber, D. F., et al. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.[2] Journal of Organic Chemistry.[3]

  • Danishefsky, S., & Kitahara, T. (1974). A Useful Diene for the Diels-Alder Reaction.[4][5] Journal of the American Chemical Society.[6]

  • Barluenga, J., et al. (1993). Stereoselective synthesis of 4-piperidone derivatives by the imino Diels-Alder reaction. The Journal of Organic Chemistry.

  • Bansal, R., et al. (2017). One-pot multi-component green synthesis of highly substituted piperidines.[3] Current Chemistry Letters.[7]

Sources

Comparative

Efficacy comparison between 4-Piperidinyl(1-pyrrolidinyl)methanone and standard of care

An In-Depth Efficacy Comparison: 4-Piperidinyl(1-pyrrolidinyl)methanone vs. Standard of Care in Dopamine D2 Receptor Modulation for Schizophrenia Models Introduction: The Quest for Novel Antipsychotics The treatment of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Efficacy Comparison: 4-Piperidinyl(1-pyrrolidinyl)methanone vs. Standard of Care in Dopamine D2 Receptor Modulation for Schizophrenia Models

Introduction: The Quest for Novel Antipsychotics

The treatment of schizophrenia and related psychotic disorders remains a significant challenge in modern medicine. While current second-generation antipsychotics (SGAs) have improved the management of positive symptoms, they often fall short in addressing negative and cognitive symptoms and are associated with a range of debilitating side effects. This has fueled the search for novel chemical entities with improved efficacy and tolerability profiles. This guide introduces a hypothetical novel compound, 4-Piperidinyl(1-pyrrolidinyl)methanone (referred to as Compound-X), and outlines a comprehensive preclinical framework for comparing its efficacy against a standard-of-care agent, Risperidone.

We will operate under the hypothesis that Compound-X is a potent and selective antagonist of the Dopamine D2 receptor (D2R), a key target for antipsychotic drugs. This guide is designed for researchers and drug development professionals, providing a detailed roadmap for a head-to-head comparison, from in-vitro receptor binding to in-vivo behavioral models.

Mechanism of Action: A Tale of Two Antagonists

Standard of Care: Risperidone

Risperidone is a widely prescribed SGA with a well-characterized mechanism of action. It exhibits high-affinity antagonism for both Dopamine D2 and Serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is believed to mediate its antipsychotic effects on positive symptoms. However, its activity at other receptors (e.g., alpha-adrenergic, histaminergic) contributes to its side-effect profile, including sedation, orthostatic hypotension, and metabolic disturbances.

Hypothetical Compound-X

For the purpose of this guide, we hypothesize that Compound-X is a highly selective D2R antagonist with minimal off-target activity. The rationale for this design is to test whether a more focused D2R blockade can achieve comparable or superior antipsychotic efficacy with a wider therapeutic window and fewer side effects compared to the broader receptor-binding profile of Risperidone.

cluster_risperidone Risperidone cluster_compound_x Compound-X (Hypothetical) Risperidone Risperidone D2R_R D2R Risperidone->D2R_R High Affinity HT2A_R 5-HT2A Risperidone->HT2A_R High Affinity Alpha_R α-Adrenergic Risperidone->Alpha_R Moderate Affinity H1_R H1 Risperidone->H1_R Moderate Affinity CompoundX CompoundX D2R_X D2R CompoundX->D2R_X High Affinity & Selectivity cluster_workflow Preclinical Efficacy Workflow A In-Vitro Screening (Binding & Functional Assays) B In-Vivo Model 1 (Amphetamine-Induced Hyperlocomotion) A->B C In-Vivo Model 2 (Prepulse Inhibition) A->C D Data Analysis & Comparison B->D C->D

Safety & Regulatory Compliance

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